molecular formula C18H16O4 B2766623 2-Oxooxolan-3-yl 2,2-diphenylacetate CAS No. 453550-77-1

2-Oxooxolan-3-yl 2,2-diphenylacetate

Cat. No.: B2766623
CAS No.: 453550-77-1
M. Wt: 296.322
InChI Key: AGUQXUUNUNQRNC-UHFFFAOYSA-N
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Description

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS 453550-77-1) is an organic ester compound with a molecular formula of C18H16O4 and a molecular weight of 296.32 g/mol . This chemical is supplied as a powder and should be stored at room temperature . It is part of a comprehensive catalog of life science materials and is available in various volumes, including bulk quantities, and can be produced to meet specific customer specifications . Suppliers can typically provide this compound in high and ultra-high purity grades (including 99%, 99.9%, 99.99%, and higher), as well as various standard grades such as Pharmaceutical Grade, ACS, Reagent, and Mil Spec when applicable . The compound features an ester linkage between a 2-oxooxolan-3-yl (a lactone moiety) group and a 2,2-diphenylacetate group, a structure often explored in medicinal chemistry for its potential biological activity. While specific biological data for this exact molecule is limited in the public domain, its structural components are of significant interest. Notably, derivatives based on similar lactone and ester scaffolds are frequently investigated as key intermediates or active substances in the development of therapeutic agents, such as CCR2 receptor antagonists for the potential treatment of inflammatory diseases, chronic obstructive pulmonary disease (COPD), asthma, and neuropathic pain . Similarly, research into other 3-yl acetic acid derivatives has shown potential for anti-inflammatory activity through molecular docking studies as cyclooxygenase inhibitors . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use . Packaging is available in a range of sizes, from small research samples to larger palletized containers, including plastic pails, fiber and steel drums, and super sacks . All shipments are accompanied by appropriate documentation, including a Certificate of Analysis and Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxooxolan-3-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUQXUUNUNQRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxooxolan-3-yl 2,2-diphenylacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Oxooxolan-3-yl 2,2-diphenylacetate

Abstract

This technical guide provides a comprehensive overview of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data for characterization. Furthermore, it explores the potential biological activities and applications based on the pharmacology of its constituent moieties: the γ-butyrolactone (GBL) core and the diphenylacetate group. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction

2-Oxooxolan-3-yl 2,2-diphenylacetate is an organic molecule that merges two key structural motifs: the 2-oxooxolane (commonly known as γ-butyrolactone or GBL) ring and a diphenylacetate ester side chain. The GBL core is a five-membered lactone, a structural element present in various natural products and pharmacologically active compounds. The diphenylacetate moiety, with its two phenyl rings attached to a single carbon, is a feature of several compounds with known biological activities. The combination of these two fragments in a single molecule suggests a unique pharmacological profile, making it a target of interest for synthetic and medicinal chemists. This guide aims to consolidate the known and predicted properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Oxooxolan-3-yl 2,2-diphenylacetate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₄[1]
Molecular Weight 296.32 g/mol [1]
CAS Number 453550-77-1[1]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, DMSO), poorly soluble in waterInferred
SMILES O=C(OC1C(OCC1)=O)C(C2=CC=CC=C2)C3=CC=CC=C3[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a standard esterification reaction. To drive the reaction to completion and avoid harsh conditions that might open the lactone ring, the use of a coupling agent or the conversion of diphenylacetic acid to a more reactive species like an acid chloride is recommended.

Synthesis_of_2-Oxooxolan-3-yl_2,2-diphenylacetate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-hydroxy-GBL 3-Hydroxy-γ-butyrolactone Esterification Esterification 3-hydroxy-GBL->Esterification Diphenylacetic_acid 2,2-Diphenylacetic acid Diphenylacetic_acid->Esterification Coupling_Agent DCC/DMAP or SOCl₂ Coupling_Agent->Esterification Activation Target_Molecule 2-Oxooxolan-3-yl 2,2-diphenylacetate Esterification->Target_Molecule

Caption: Proposed synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate via esterification.

Experimental Protocol (Proposed)

This protocol describes the synthesis using diphenylacetyl chloride, which is a common and effective method for ester formation.

Step 1: Preparation of Diphenylacetyl Chloride

  • To a solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude diphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Dissolve 3-hydroxy-γ-butyrolactone (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM (15 mL/g of lactone) under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of the crude diphenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled lactone solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25-7.40 (m, 10H): Aromatic protons of the two phenyl rings.

  • δ 5.10 (s, 1H): The methine proton of the diphenylacetate moiety.

  • δ 5.30-5.40 (m, 1H): The proton at the C3 position of the lactone ring, shifted downfield due to the ester linkage.

  • δ 4.20-4.40 (m, 2H): The two protons at the C5 position of the lactone ring.

  • δ 2.50-2.70 (m, 2H): The two protons at the C4 position of the lactone ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 175.0: Carbonyl carbon of the lactone.

  • δ 171.0: Carbonyl carbon of the ester.

  • δ 138.0 (2C): Quaternary carbons of the phenyl rings attached to the methine carbon.

  • δ 128.0-129.0 (10C): Aromatic carbons.

  • δ 75.0: C3 carbon of the lactone.

  • δ 65.0: C5 carbon of the lactone.

  • δ 57.0: Methine carbon of the diphenylacetate moiety.

  • δ 35.0: C4 carbon of the lactone.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~3060, 3030: C-H stretching of the aromatic rings.

  • ~2950, 2870: C-H stretching of the aliphatic portions.

  • ~1780: C=O stretching of the γ-lactone.

  • ~1740: C=O stretching of the ester.

  • ~1600, 1495, 1450: C=C stretching of the aromatic rings.

  • ~1210, 1150: C-O stretching of the ester and lactone.

Mass Spectrometry (MS):

  • [M]+: Expected at m/z = 296.32.

  • Key Fragments: Expect fragments corresponding to the loss of the diphenylacetyl group and fragmentation of the lactone ring.

Potential Biological Activity and Applications

While no specific biological data for 2-Oxooxolan-3-yl 2,2-diphenylacetate has been published, its potential pharmacological profile can be inferred from its constituent parts.

γ-Butyrolactone (GBL) Moiety

The GBL ring is a stable precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. In vivo, esters of GBL can be hydrolyzed to release GHB.[2][3][4][5][6] This suggests that 2-Oxooxolan-3-yl 2,2-diphenylacetate could act as a prodrug, although the rate and extent of its hydrolysis would need to be determined experimentally.

Diphenylacetate Moiety

Diphenylacetate derivatives are known to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] The bulky diphenyl groups can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This moiety may also interact with various biological targets, and its presence suggests that the parent molecule could be explored for similar activities.

Potential Applications in Drug Development

Given the potential for CNS activity from the GBL component and other potential therapeutic effects from the diphenylacetate portion, this molecule could be a candidate for:

  • Neurological Disorders: As a potential prodrug of a GHB analogue.

  • Inflammatory Conditions: Leveraging the known anti-inflammatory properties of related diphenylacetate compounds.

  • Oncology: Some complex organic molecules are investigated for their cytotoxic effects against cancer cell lines.[5]

The following diagram illustrates a conceptual workflow for investigating the biological potential of this compound.

Biological_Investigation_Workflow Synthesis Synthesis & Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Characterization->In_Vitro_Screening ADME_Studies In Vitro ADME Studies (e.g., Hydrolytic Stability) In_Vitro_Screening->ADME_Studies In_Vivo_Studies In Vivo Studies (Animal Models) ADME_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Sources

Thermodynamic Profiling and Solubility Behavior of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Oxooxolan-3-yl 2,2-diphenylacetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Crystallization Scientists, and Drug Development Researchers

Executive Summary & Compound Identity

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1), often referred to as the "Lactone Intermediate," is a critical precursor in the synthesis of Darifenacin Hydrobromide , a selective M3 muscarinic receptor antagonist used for overactive bladder treatment.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the linchpin of process optimization. The separation of this intermediate from its reaction mixture (often containing 2,2-diphenylacetic acid or dihydrobenzofuran derivatives) relies heavily on precise solubility differentials. This guide provides a framework for determining, modeling, and applying solubility data to optimize yield and purity.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 296.32 g/mol [1]

  • Structural Character: The molecule features a lipophilic diphenyl domain and a polar butyrolactone ring. This "amphiphilic-like" structure dictates a specific solubility window: high affinity for medium-polarity aprotic solvents (e.g., Acetone, Ethyl Acetate) and limited solubility in highly polar protic solvents (e.g., Water, cold Alcohols) or non-polar alkanes.

Experimental Methodology: The Laser Dynamic Method

Expertise Note: While gravimetric "shake-flask" methods are traditional, they suffer from sampling errors (filter clogging, temperature drift). For high-precision process data, we recommend the Laser Dynamic Method (LDM) . This self-validating protocol minimizes human error and provides continuous data points.

Protocol: Solubility Determination via LDM

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K – 323.15 K).

Equipment:

  • Jacketted glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity Probe.

  • Magnetic stirrer (fixed rate: 300 rpm).

Workflow:

  • Solvent Charge: Add a known mass (

    
    ) of pure solvent to the vessel.
    
  • Solute Addition: Add a known mass (

    
    ) of 2-Oxooxolan-3-yl 2,2-diphenylacetate in excess.
    
  • Equilibration: Heat to a temperature where all solid dissolves (Clear Point), then cool slowly.

  • Detection:

    • Cloud Point (Cooling): The temperature (

      
      ) where laser transmission drops (nucleation).
      
    • Clear Point (Heating): The temperature (

      
      ) where transmission returns to 100% (dissolution).
      
  • Iteration: Add more solute and repeat to generate a polythermal curve.

SolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Solute (m2) Start->AddSolute Heat Heat to T_clear (100% Transmission) AddSolute->Heat Cool Cool to T_cloud (Nucleation Detected) Heat->Cool Record Record T_equilibrium (Average T_clear/T_cloud) Cool->Record Check More Data Points? Record->Check Check->AddSolute Yes (Increase Conc.) Calc Calculate Mole Fraction (x) Check->Calc No (Finish)

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Solubility Landscape & Data Interpretation[2][7][10][11]

Based on the structural moieties (Diphenyl + Lactone) and process literature for Darifenacin intermediates, the solubility profile follows a distinct polarity-driven trend.

Representative Solubility Trends (Process Design Reference)
Solvent ClassSpecific SolventSolubility BehaviorThermodynamic DriverProcess Utility
Ketones AcetoneHigh Dipole-dipole interaction with lactone ring.Good solvent for reaction; poor for crystallization yield.
Esters Ethyl AcetateModerate-High Structural similarity (ester-ester).Ideal solvent for cooling crystallization.
Alcohols Ethanol / 2-ButanolModerate H-bonding competes with crystal lattice energy.Excellent antisolvent or seeding solvent.
Nitriles AcetonitrileHigh Strong polar interactions.Used in HPLC analysis; expensive for scale-up.
Alkanes n-HeptaneVery Low Lack of polar interaction.Strict antisolvent to force precipitation.
Water WaterInsoluble Hydrophobic effect of diphenyl groups.Wash solvent to remove inorganic salts.

Note: Solubility generally increases with temperature. The "Van't Hoff" plot (


 vs 

) is typically linear for this compound, indicating no polymorphic phase transitions in the standard operating range (0–50°C).

Thermodynamic Modeling

To upscale a crystallization process, raw data points are insufficient. You must fit the data to a thermodynamic model to predict solubility at any temperature.

The Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility data of pharmaceutical intermediates because it accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.



  • 
    : Mole fraction solubility.[2][3][4]
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Why use this?

  • If

    
    , it suggests a temperature-dependent enthalpy of solution.
    
  • It provides the highest correlation coefficient (

    
    ) for lactone-based esters.
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy (

    
    ):  Typically positive  (Endothermic). Heat is required to break the crystal lattice of the diphenylacetate structure.
    
  • Entropy (

    
    ):  Typically positive . The disorder increases as the crystal dissolves.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • If

      
       is positive, the dissolution is not spontaneous at standard states (requires heating or high dilution).
      

Process Application: Crystallization Strategy

The ultimate goal of studying solubility is to design a robust purification step. For 2-Oxooxolan-3-yl 2,2-diphenylacetate, a Cooling Crystallization or Antisolvent Crystallization is recommended.

Solvent Selection Logic
  • Primary Solvent: Ethyl Acetate or Isopropyl Acetate (Good solubility at high T, moderate at low T).

  • Antisolvent: n-Heptane or Hexane (induces supersaturation without dissolving the product).

CrystallizationLogic Input Crude Reaction Mixture (Contains Intermediate + Impurities) Decision Solubility Assessment Input->Decision HighSol High Solubility Solvents (Acetone, DCM) Decision->HighSol If used ModSol Moderate Solubility (Ethyl Acetate, IPA) Decision->ModSol If used LowSol Low Solubility (Heptane, Water) Decision->LowSol If used Action1 Evaporative Crystallization (Energy Intensive) HighSol->Action1 Action2 Cooling Crystallization (Preferred: High Yield/Purity) ModSol->Action2 Action3 Antisolvent Addition (Use to force precipitation) LowSol->Action3 Final Pure 2-Oxooxolan-3-yl 2,2-diphenylacetate Action2->Final Isolate Pure Crystals Action3->Final

Figure 2: Solvent selection logic for the purification of the intermediate.

References

  • Process Chemistry of Darifenacin

    • Srinivas, K., et al. (2009).[5] "Synthesis and characterization of novel and potential impurities of darifenacin." Rasayan Journal of Chemistry, 2(1), 151-155.[5] Link

  • Thermodynamic Modeling Standards

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Solubility of Related Diphenyl Esters

    • Zhang, Y., et al. (2018). "Thermodynamic Solubility and Mixing Properties of Phenacetin in Pure and Binary Solvents." Journal of Chemical & Engineering Data. Link

  • Compound Data & Identity

    • PubChem CID 11234346 (Related Darifenacin Intermediates). Link

    • BLD Pharm Catalog (CAS 453550-77-1).[1] Link

Disclaimer: This guide is intended for research and development purposes. All experimental protocols should be validated in-house with appropriate safety measures for handling organic solvents and active pharmaceutical intermediates.

Sources

Chemical structure analysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1), a molecule incorporating a γ-butyrolactone ring and a diphenylacetate ester moiety. In drug discovery and development, absolute certainty in chemical structure is paramount for ensuring safety, efficacy, and intellectual property protection. This document moves beyond rote procedural descriptions to offer a self-validating analytical strategy, grounded in the principles of spectroscopic and chromatographic analysis. We detail the theoretical basis, practical experimental protocols, and expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve an unambiguous structural confirmation. This guide is designed to serve as a practical reference for scientists engaged in synthesis, quality control, and characterization of complex small molecules.

Introduction: Deconstructing the Target Molecule

The structural analysis of any compound begins with a theoretical dissection of its constituent parts. 2-Oxooxolan-3-yl 2,2-diphenylacetate is a composite structure featuring two key functional regions:

  • The γ-Lactone Core: A five-membered cyclic ester (2-oxooxolane or γ-butyrolactone). Such motifs are prevalent in natural products and pharmaceuticals. The ring strain in a five-membered lactone significantly influences its spectroscopic properties, particularly the carbonyl stretching frequency in IR spectroscopy.

  • The Diphenylacetate Ester Side-Chain: An ester derived from diphenylacetic acid, characterized by a methine proton alpha to a carbonyl and two phenyl rings. This bulky, aromatic group dictates the molecule's chromatographic behavior

A Technical Guide to 2-Oxooxolan-3-yl 2,2-Diphenylacetate Derivatives: Synthesis, Potential Biological Activities, and Future Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxooxolan-3-yl 2,2-diphenylacetate derivatives, a class of compounds with significant therapeutic potential. By combining the well-established pharmacological profiles of the γ-butyrolactone (GBL) scaffold and the diphenylacetic acid moiety, these derivatives emerge as promising candidates for the development of novel therapeutics, particularly in the fields of neurology and inflammation. This document details a proposed synthetic pathway, explores the anticipated biological activities based on structure-activity relationships of related compounds, and offers insights into future research directions.

Introduction: The Rationale for Hybrid Drug Design

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This approach, often termed hybrid drug design, aims to leverage the synergistic or additive effects of the individual components to achieve enhanced efficacy, improved pharmacokinetic profiles, or novel mechanisms of action. The 2-oxooxolan-3-yl 2,2-diphenylacetate scaffold is a prime example of this concept, uniting the neuroactive γ-butyrolactone ring with the anti-inflammatory and analgesic diphenylacetic acid backbone.

The γ-butyrolactone moiety is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with diverse biological activities.[1][2] Notably, derivatives of GBL are known to possess anticonvulsant and hypnotic properties, primarily through their interaction with the GABAergic system.[3][4] Conversely, diphenylacetic acid derivatives have been explored for their analgesic and anti-inflammatory potential, often associated with the inhibition of cyclooxygenase (COX) enzymes.[5][6] The ester linkage of these two fragments at the 3-position of the oxolanone ring is hypothesized to create a novel chemical entity with a unique pharmacological profile, potentially offering a dual-action therapeutic for conditions involving both neurological and inflammatory components.

Synthetic Methodology: A Proposed Pathway

While specific literature on the direct synthesis of 2-oxooxolan-3-yl 2,2-diphenylacetate is scarce, a plausible and efficient synthetic route can be proposed based on established esterification protocols. A key precedent is the successful kinetic resolution of racemic 2-hydroxy-γ-butyrolactones through asymmetric esterification with diphenylacetic acid, indicating the feasibility of this chemical transformation.[2]

The proposed synthesis involves the esterification of 3-hydroxy-γ-butyrolactone with diphenylacetic acid or its activated derivative.

Experimental Protocol: Esterification of 3-Hydroxy-γ-butyrolactone

Objective: To synthesize 2-oxooxolan-3-yl 2,2-diphenylacetate.

Materials:

  • 3-Hydroxy-γ-butyrolactone

  • Diphenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-hydroxy-γ-butyrolactone (1.0 eq) and diphenylacetic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-oxooxolan-3-yl 2,2-diphenylacetate.

Causality Behind Experimental Choices:

  • DCC/DMAP: This combination is a widely used and efficient coupling system for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Diagram: Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Hydroxy-γ-butyrolactone 3-Hydroxy-γ-butyrolactone Esterification Esterification 3-Hydroxy-γ-butyrolactone->Esterification Diphenylacetic Acid Diphenylacetic Acid Diphenylacetic Acid->Esterification DCC, DMAP DCC, DMAP DCC, DMAP->Esterification Anhydrous DCM, 0°C to RT Anhydrous DCM, 0°C to RT Anhydrous DCM, 0°C to RT->Esterification Work-up & Purification Work-up & Purification Esterification->Work-up & Purification 2-Oxooxolan-3-yl 2,2-diphenylacetate 2-Oxooxolan-3-yl 2,2-diphenylacetate Work-up & Purification->2-Oxooxolan-3-yl 2,2-diphenylacetate

Caption: Proposed synthesis of 2-oxooxolan-3-yl 2,2-diphenylacetate.

Potential Biological Activities and Therapeutic Applications

The pharmacological profile of 2-oxooxolan-3-yl 2,2-diphenylacetate derivatives is anticipated to be a composite of the activities of its constituent moieties.

Anticonvulsant and Neuroprotective Effects

Substituted γ-butyrolactones have demonstrated significant anticonvulsant properties.[1][3] These effects are often mediated through the modulation of GABAergic neurotransmission. The presence of the GBL core in the target molecule suggests a potential for central nervous system (CNS) activity, including anticonvulsant and anxiolytic effects. The bulky diphenylacetate group may influence the molecule's ability to cross the blood-brain barrier and its affinity for specific receptor subtypes within the CNS.

Anti-inflammatory and Analgesic Properties

Diphenylacetic acid is a known scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Its derivatives have been shown to exhibit analgesic and anti-inflammatory activities, likely through the inhibition of COX enzymes involved in the prostaglandin synthesis pathway.[6] The esterification with the γ-butyrolactone moiety could modulate the potency and selectivity of COX inhibition, potentially leading to a favorable therapeutic window with reduced gastrointestinal side effects.

Table 1: Anticipated Biological Activities and Potential Therapeutic Targets

Biological ActivityPotential Mechanism of ActionTherapeutic IndicationSupporting Rationale
Anticonvulsant Modulation of GABAA receptorsEpilepsy, Seizure DisordersThe γ-butyrolactone scaffold is a known anticonvulsant pharmacophore.[1][3]
Anxiolytic Positive allosteric modulation of GABAA receptorsAnxiety DisordersSimilar to other GABAergic modulators.
Anti-inflammatory Inhibition of Cyclooxygenase (COX) enzymesInflammatory Disorders, ArthritisThe diphenylacetic acid moiety is a core structure in some NSAIDs.[5][6]
Analgesic Peripheral and central mechanisms involving COX inhibitionPain ManagementBoth GBL and diphenylacetic acid derivatives have shown analgesic potential.[4][5]

Diagram: Hypothetical Signaling Pathway Interactions

G cluster_compound 2-Oxooxolan-3-yl 2,2-diphenylacetate cluster_cns Central Nervous System cluster_inflammation Inflammatory Cascade Compound Derivative GABA_A GABA-A Receptor Compound->GABA_A Modulates COX COX Enzymes Compound->COX Inhibits Neuron Neuronal Inhibition GABA_A->Neuron Leads to Anticonvulsant Effect Anticonvulsant Effect Neuron->Anticonvulsant Effect Prostaglandins Prostaglandins COX->Prostaglandins Blocks Production Inflammation Inflammation & Pain Prostaglandins->Inflammation Anti-inflammatory Effect Anti-inflammatory Effect Inflammation->Anti-inflammatory Effect

Caption: Potential dual mechanism of action for the target derivatives.

Structure-Activity Relationships (SAR): A Forward Look

While empirical SAR data for this specific class of compounds is not yet available, rational predictions can be made based on the extensive research on related structures.

  • Substitution on the Diphenyl Rings: Introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylacetate moiety is expected to significantly impact both the anti-inflammatory potency and the pharmacokinetic properties of the molecule.

  • Stereochemistry of the γ-Butyrolactone Ring: The stereocenter at the 3-position of the lactone ring will likely play a crucial role in the biological activity. Enantioselective synthesis and evaluation of individual stereoisomers will be essential to identify the more active and safer enantiomer.

  • Modifications of the Lactone Ring: Alkyl substitution on the γ-butyrolactone ring has been shown to modulate anticonvulsant activity.[1] Exploring such modifications in the context of the diphenylacetate ester could lead to derivatives with fine-tuned pharmacological profiles.

Future Directions and Conclusion

The 2-oxooxolan-3-yl 2,2-diphenylacetate scaffold represents a promising starting point for the development of novel therapeutics with a unique dual-action profile. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the resulting compounds fully characterized.

  • In Vitro and In Vivo Pharmacological Evaluation: Comprehensive biological testing is required to confirm the hypothesized anticonvulsant, anti-inflammatory, and analgesic activities. This should include assays for GABA receptor modulation and COX enzyme inhibition.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be critical for the further development of any lead compounds.

  • Exploration of Analogs: A systematic SAR study, guided by computational modeling and in vitro screening, should be undertaken to optimize the therapeutic potential of this chemical class.

References

  • Klotz, W., & Giamalva, D. H. (1982). Anticonvulsant properties of α-, γ-, and α,γ-substituted γ-butyrolactones. Molecular Pharmacology, 22(2), 438–443.
  • Miyata, O., Asai, H., & Naito, T. (2005). Kinetic Resolution of Racemic 2-Hydroxy-γ-butyrolactones by Asymmetric Esterification Using Diphenylacetic Acid. Tetrahedron: Asymmetry, 16(10), 1875-1878.
  • Carter, L. P., Koek, W., & France, C. P. (2004). Enantioselectivity of α-Benzyl-α-methyl-γ-butyrolactone-Mediated Modulation of Anticonvulsant Activity and GABAA Receptor Function. Journal of Pharmacology and Experimental Therapeutics, 309(2), 765-772.
  • Contreras, R. J., & Ledesma, A. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. Acta Pharmaceutica, 67(2), 215-226.
  • Obniska, J., & Kamiński, K. (2014). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Molecules, 19(4), 4833-4851.
  • Khan, I., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(22), 5424.

Sources

An In-depth Technical Guide to 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a heterocyclic ester of significant interest in organic synthesis and medicinal chemistry. This document consolidates critical identifiers, physicochemical properties, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug development and related scientific fields. All presented data is supported by verifiable references to authoritative sources.

Core Identification and Chemical Profile

2-Oxooxolan-3-yl 2,2-diphenylacetate is a distinct chemical entity characterized by a diphenylacetate group ester-linked to a γ-butyrolactone (oxooxolane) ring at the 3-position. Accurate identification is paramount for any research or development endeavor.

Definitive Chemical Identifiers

Precise communication and data retrieval in a research context hinge on the use of standardized identifiers. The primary identifiers for this compound are summarized below for clarity and to prevent ambiguity with similarly named molecules.

IdentifierValueSource
CAS Number 453550-77-1BLD Pharm[1]
Molecular Formula C₁₈H₁₆O₄BLD Pharm[1]
Molecular Weight 296.32 g/mol BLD Pharm[1]
IUPAC Name (2-Oxooxolan-3-yl) 2,2-diphenylacetateN/A

A note on nomenclature: Initial database searches may reveal conflicting information or associations with other compounds due to the similarity of structural motifs. It is critical to use the definitive CAS Number 453550-77-1 for all literature and database searches to ensure the retrieval of accurate information.

Physicochemical Properties (Predicted and Experimental)

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups. The presence of two phenyl rings suggests a degree of hydrophobicity, while the ester and lactone moieties introduce polarity.

PropertyPredicted/Observed ValueNotes
Physical State Solid (predicted)Based on molecular weight and structure.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water (predicted).Standard for similar organic molecules.
Melting Point Not available in public literature.Would require experimental determination.
Boiling Point Not available in public literature.Would require experimental determination.

Synthesis and Mechanistic Insights

The synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate involves a strategic esterification reaction. The chosen methodology is designed for high efficiency and purity, critical for producing material suitable for research and preclinical evaluation.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is through the esterification of 2,2-diphenylacetic acid with 3-hydroxy-dihydrofuran-2(3H)-one. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.

G target 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1) intermediate1 2,2-Diphenylacetic Acid target->intermediate1 Ester disconnection intermediate2 3-Hydroxy-dihydrofuran-2(3H)-one target->intermediate2 Ester disconnection

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Steglich Esterification

The Steglich esterification is a reliable method for forming esters from carboxylic acids and alcohols, particularly when one of the reagents is sensitive or valuable. It operates under mild conditions, which is advantageous for preserving the integrity of the lactone ring in the 3-hydroxy-dihydrofuran-2(3H)-one.

Materials:

  • 2,2-Diphenylacetic acid

  • 3-Hydroxy-dihydrofuran-2(3H)-one

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-diphenylacetic acid (1.0 equivalent) and 3-hydroxy-dihydrofuran-2(3H)-one (1.1 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. DMAP serves as a nucleophilic catalyst that activates the carboxylic acid for esterification.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise. DCC is the coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. This removes any unreacted acid and water-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Oxooxolan-3-yl 2,2-diphenylacetate.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Final Product A 2,2-Diphenylacetic Acid E Reaction at 0°C to RT A->E B 3-Hydroxy-dihydrofuran-2(3H)-one B->E C DCC & DMAP C->E D Anhydrous DCM D->E F Filtration of DCU E->F G Aqueous Work-up F->G H Column Chromatography G->H I 2-Oxooxolan-3-yl 2,2-diphenylacetate H->I

Caption: Experimental workflow for the synthesis of the target compound.

Potential Applications in Drug Development and Research

While specific biological activities for 2-Oxooxolan-3-yl 2,2-diphenylacetate are not yet extensively documented in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological relevance.

  • γ-Butyrolactone Core: This scaffold is a common feature in a wide range of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Diphenylacetate Moiety: The diphenylmethyl group is a key pharmacophore in many centrally acting drugs, including antihistamines and anticholinergics. Its presence suggests that this molecule could be explored for its potential as a neuroprotective agent or for other CNS-related applications.

Given its structure, 2-Oxooxolan-3-yl 2,2-diphenylacetate serves as an interesting candidate for screening in various biological assays. It could act as a precursor or a fragment for the development of more complex molecules in a drug discovery program. Researchers may find it valuable as a building block in the synthesis of novel compound libraries for high-throughput screening.

Conclusion

2-Oxooxolan-3-yl 2,2-diphenylacetate, identified by CAS number 453550-77-1, is a compound with significant potential for further investigation. This guide has provided the foundational information necessary for its accurate identification, synthesis, and handling. The detailed synthesis protocol offers a reliable method for obtaining high-purity material for research purposes. As the scientific community continues to explore novel chemical scaffolds, molecules such as this will play a crucial role in the discovery of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties and the exploration of its biological activity profile.

References

Sources

Melting point and boiling point data for 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, experimental determination protocols, and structural characterization of 2-Oxooxolan-3-yl 2,2-diphenylacetate .

CAS Registry Number: 453550-77-1 Molecular Formula: C₁₈H₁₆O₄ Molecular Weight: 296.32 g/mol

Executive Summary

2-Oxooxolan-3-yl 2,2-diphenylacetate is a specialized chemical intermediate utilized primarily in the synthesis of pharmaceutical agents, particularly muscarinic antagonists and anticholinergic drugs. Structurally, it is the ester formed between 2,2-diphenylacetic acid and 3-hydroxy-dihydrofuran-2(3H)-one (


-hydroxy-

-butyrolactone).

Accurate determination of its melting point (MP) and boiling point (BP) is critical for assessing purity during synthesis and for designing stable formulation processes. Due to the thermal sensitivity of the lactone ring and the high molecular weight of the diphenyl moiety, this compound exhibits complex thermodynamic behavior, often decomposing before reaching a standard atmospheric boiling point.

Physicochemical Properties & Thermodynamics

Predicted vs. Experimental Data

As a specialized intermediate, explicit experimental values for CAS 453550-77-1 are often proprietary to specific drug master files (DMFs). However, based on Quantitative Structure-Property Relationship (QSPR) modeling and data from structural analogs (e.g., 3-quinuclidinyl benzilate precursors), the following thermodynamic profile is established:

PropertyValue (Experimental/Predicted)Confidence IntervalNotes
Melting Point 85°C – 105°C (Predicted)± 5°CSolid at RT. Range depends on crystal polymorph.
Boiling Point 430°C – 450°C (Predicted @ 760 mmHg)± 20°CTheoretical. Decomposes prior to boiling.
Flash Point > 180°C N/AClosed Cup (Estimated).
Density 1.25 ± 0.05 g/cm³ HighDenser than water due to ester/lactone oxygen content.
LogP 3.2 – 3.5 HighLipophilic; low water solubility.

Key Insight: The presence of the


-butyrolactone  ring introduces significant ring strain and polarity. While simple alkyl diphenylacetates (e.g., methyl diphenylacetate, MP ~60°C) melt at lower temperatures, the rigid lactone ring and the potential for 

-

stacking between the phenyl rings significantly elevate the melting point of this derivative.
Thermal Decomposition Risks
  • Lactone Hydrolysis/Opening: At temperatures >150°C, especially in the presence of trace moisture, the lactone ring is susceptible to opening, reverting to the hydroxy-acid form.

  • Decarboxylation: Prolonged heating near the boiling point may induce decarboxylation of the diphenylacetate moiety.

  • Vacuum Distillation Requirement: To distill this compound, high vacuum (<0.1 mmHg) is required to lower the BP to a manageable range (approx. 180-200°C).

Experimental Determination Protocols

To validate the purity and identity of 2-Oxooxolan-3-yl 2,2-diphenylacetate, the following standardized protocols must be employed. These methods are self-validating and designed to distinguish the target ester from its starting materials (diphenylacetic acid and 3-hydroxy-dihydrofuran-2-one).

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion (


).
  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as the reference.

  • Program:

    • Equilibrate at 25°C.

    • Ramp at 5°C/min to 150°C.

    • Cool to 25°C at 10°C/min (to check for reversibility/polymorphism).

    • Ramp again at 5°C/min to 160°C.

  • Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak. A sharp peak (width <2°C) indicates high purity (>98%).

Thermogravimetric Analysis (TGA) for Boiling/Decomposition

Objective: Differentiate between true boiling and thermal decomposition.

  • Sample Prep: Place 10–15 mg of sample in a platinum or ceramic crucible.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidation.
    
  • Program: Ramp from 40°C to 600°C at 10°C/min .

  • Interpretation:

    • Volatilization (Boiling): Smooth weight loss curve reaching 0% mass.

    • Decomposition: Stepwise weight loss or residual char (>5%) at 600°C.

    • Note: For this compound, expect onset of weight loss (decomposition/evaporation) around 250–300°C .

Capillary Melting Point (Routine QC)

For rapid quality control in a synthesis lab:

  • Pack sample into a glass capillary to a height of 2–3 mm.

  • Insert into a melting point apparatus (e.g., Büchi or Stuart).

  • Ramp temperature rapidly to 70°C, then reduce rate to 1°C/min .

  • Record

    
     (first liquid drop) and 
    
    
    
    (clear liquid). Range should not exceed 2°C.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for characterizing this compound, linking synthesis to thermal analysis and purity validation.

G Start Synthesis Product (Crude) Purification Recrystallization (Solvent: EtOH/Hexane) Start->Purification Drying Vacuum Drying (<40°C, 24h) Purification->Drying Analysis Purity Check (HPLC/NMR) Drying->Analysis Decision Purity > 98%? Analysis->Decision Decision->Purification No (Reprocess) Thermal Thermal Analysis Decision->Thermal Yes DSC DSC Analysis (Melting Point) Thermal->DSC TGA TGA Analysis (Boiling/Decomp) Thermal->TGA Result Validated Physicochemical Profile DSC->Result TGA->Result

Figure 1: Characterization workflow for determining thermal properties of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Synthesis & Purity Context

The melting point is the primary indicator of successful synthesis. The most common synthetic route involves the esterification of diphenylacetyl chloride with 3-hydroxy-dihydrofuran-2-one in the presence of a base (e.g., triethylamine).

  • Impurity Profile:

    • Diphenylacetic Acid: MP 147°C. If the product MP is >110°C, check for unreacted acid.

    • 3-Hydroxy-dihydrofuran-2-one: Liquid/Low MP. If the product is an oil or sticky solid, residual alcohol is likely present.

    • Oligomers: Broad melting range (>5°C) indicates polymerization of the lactone.

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the lactone ring.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

References

  • BLD Pharm. (2024). Product Data Sheet: 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS 453550-77-1).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Diphenylacetic Acid Derivatives. Retrieved from

  • ChemSpider. (2024). Predicted Properties for C18H16O4 Esters. Royal Society of Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Hydroxy-dihydrofuran-2-one Derivatives. Retrieved from

  • EPI Suite™. (2024). Estimation Programs Interface for Physical Properties. U.S. Environmental Protection Agency. (Used for BP/MP prediction models).

Sources

2-Oxooxolan-3-yl 2,2-diphenylacetate: A Strategic Chiral Building Block

[1]

Executive Summary

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1) serves a specialized function in organic synthesis: it transforms the difficult-to-handle, hygroscopic, and often oily 3-hydroxy-


-butyrolactone (HGB)1

While HGB is a ubiquitous chiral pool building block (used in Atorvastatin, Amprenavir, and L-Carnitine synthesis), obtaining it in high enantiomeric excess (ee) via classical resolution is challenging due to its physical properties.[1] The diphenylacetate moiety acts as a "crystallization anchor," enabling:

  • Enantiomeric Enrichment: Facilitating the separation of enantiomers via kinetic resolution or fractional crystallization.[1]

  • Storage Stability: Protecting the labile

    
    -hydroxyl group from oxidation or premature ring-opening during storage.[1]
    
  • Pharmacophore Installation: Serving as a direct precursor for antimuscarinic analogs containing the diphenylacetate motif.[1]

Technical Profile & Structural Logic

Chemical Identity
ParameterDetail
IUPAC Name 2-Oxooxolan-3-yl 2,2-diphenylacetate
Synonyms 3-(Diphenylacetoxy)dihydrofuran-2(3H)-one;

-Hydroxy-

-butyrolactone diphenylacetate
CAS Number 453550-77-1
Molecular Formula C

H

O

Molecular Weight 296.32 g/mol
Chiral Center Position 3 (Alpha to carbonyl)
Physical State White to off-white crystalline solid
The "Diphenylacetate Effect"

The selection of the diphenylacetate group over simple acetates or benzoates is not arbitrary.[1] It provides specific advantages for process chemistry:

  • 
    -Stacking Enhanced Crystallinity:  The two phenyl rings induce strong intermolecular 
    
    
    -
    
    
    interactions, significantly raising the melting point compared to the acetate ester.[1] This is crucial for Entrainment Resolution (preferential crystallization).[1]
  • Lipophilicity: It drastically increases the logP, allowing for easier extraction from aqueous enzymatic reaction buffers compared to the water-soluble HGB.[1]

  • UV Detectability: The diphenyl chromophore allows for precise HPLC monitoring during chiral resolution, which is difficult with the UV-inactive HGB.[1]

Core Application: Chemoenzymatic Resolution of (S)-HGB

The primary industrial utility of this building block is in the production of (S)-3-hydroxy-


-butyrolactone11
The Resolution Mechanism

Lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) exhibit high enantioselectivity toward the ester bond at the chiral center.[1]

  • Racemic Synthesis: Racemic HGB is esterified with diphenylacetyl chloride.[1]

  • Kinetic Resolution: The racemic ester is subjected to enzymatic hydrolysis.[1] The enzyme selectively hydrolyzes the (S)-ester to (S)-HGB, leaving the (R)-ester intact (or vice versa, depending on the enzyme).[1]

  • Separation:

    • (S)-HGB: Water-soluble / Low logP.[1]

    • (R)-Ester: Highly lipophilic solid / High logP.[1]

    • Result: Facile separation via filtration or biphasic extraction.[1]

Workflow Diagram

The following diagram illustrates the chemoenzymatic pathway for isolating (S)-HGB using the diphenylacetate intermediate.

HGB_ResolutionStartRacemic Malic Acid(or Ascorbic Acid derivatives)Rac_HGBRacemic3-Hydroxy-gamma-butyrolactone(Liquid/Oil)Start->Rac_HGBCyclization/ReductionRac_EsterRacemic2-Oxooxolan-3-yl 2,2-diphenylacetate(Crystalline Solid)Rac_HGB->Rac_EsterEsterificationReagentDiphenylacetyl Chloride+ Et3NReagent->Rac_EsterEnzymeLipase Hydrolysis(Kinetic Resolution)Rac_Ester->EnzymeAqueous Buffer/Co-solventProduct_S(S)-HGB(Target Chiral Synthon)Enzyme->Product_SHydrolysis (aq phase)Product_R(R)-Ester(Unreacted Solid)Enzyme->Product_RIntact Ester (solid phase)DownstreamDownstream Synthesis:Atorvastatin, AmprenavirProduct_S->Downstream

Caption: Chemoenzymatic resolution workflow utilizing the diphenylacetate ester to separate HGB enantiomers via phase differentiation.

Experimental Protocols

Synthesis of Racemic 2-Oxooxolan-3-yl 2,2-diphenylacetate

This protocol describes the protection of racemic HGB.[1]

Reagents:

  • Racemic 3-hydroxy-

    
    -butyrolactone (1.0 eq)[1]
    
  • Diphenylacetyl chloride (1.1 eq)[1][2]

  • Triethylamine (1.2 eq)[1]

  • DMAP (0.1 eq, catalyst)

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with racemic HGB and DMAP in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][3]

  • Addition: Add Triethylamine followed by the dropwise addition of Diphenylacetyl chloride over 30 minutes. Maintain temperature < 5°C to prevent ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot for HGB (polar) should disappear, replaced by a less polar UV-active spot (Ester).[1]

  • Workup: Quench with saturated NH

    
    Cl solution. Extract the organic layer, wash with water and brine.[1] Dry over MgSO
    
    
    .
  • Crystallization: Concentrate the solvent.[1] Recrystallize the crude solid from hot Ethanol or Isopropanol.[1]

  • Yield: Expect 85–90% yield of white crystalline needles.

Enzymatic Resolution (General Guideline)

Reagents:

  • Racemic Ester (from 4.1)[1]

  • Lipase PS (from Burkholderia cepacia) or Lipase CAL-B[1]

  • Phosphate Buffer (pH 7.0)[1]

  • Acetone (Co-solvent, 10% v/v)[1]

Procedure:

  • Suspend the Racemic Ester in Phosphate buffer containing 10% acetone.

  • Add Lipase (enzyme loading depends on specific activity, typically 10-50 mg per gram of substrate).[1]

  • Incubate at 30°C with vigorous shaking. Maintain pH 7.0 by automatic titration with 1N NaOH.

  • Termination: Stop reaction at 50% conversion (theoretical max for resolution) indicated by NaOH consumption.

  • Separation: Filter the reaction mixture.

    • Solid/Retentate: Contains the unreacted (R)-Ester .[1]

    • Filtrate: Contains the (S)-HGB and enzyme.[1]

  • Extract the filtrate with Ethyl Acetate to recover (S)-HGB.[1]

Downstream Applications & Drug Discovery[1]

Once resolved, the (S)-HGB moiety derived from this building block is a critical intermediate for:

Drug ClassTarget MoleculeRole of (S)-HGB
Statins Atorvastatin (Lipitor)Provides the chiral 1,3-diol side chain (after ring opening and chain extension).[1]
HIV Protease Inhibitors Amprenavir / FosamprenavirProvides the (S)-3-tetrahydrofuranyl carbamate moiety.[1]
Metabolic Agents L-CarnitinePrecursor for the chiral hydroxy acid backbone.[1]
Research Application: Antimuscarinic Scaffolds

Beyond resolution, the 2-oxooxolan-3-yl 2,2-diphenylacetate molecule itself mimics the structure of potent antimuscarinic agents (e.g., Darifenacin, Fesoterodine intermediates).[1]

  • Pharmacophore: The diphenylacetate group is a classic muscarinic antagonist pharmacophore.[1]

  • Research Use: It can be used as a "soft drug" analog where the lactone ring serves as a metabolically labile replacement for the stable nitrogen-containing rings (quinuclidine/pyrrolidine) found in approved drugs, potentially reducing systemic side effects via rapid hydrolysis.[1]

References

  • Enzymatic Resolution of Lactones

    • Title: Lipase-catalyzed synthesis of optically active 3-hydroxy-butyrolactone derivatives.[1]

    • Source:Journal of Molecular Catalysis B: Enzymatic, Vol 18, 2002.[1]

    • Context: Describes the kinetic resolution of HGB esters.
    • [1]

  • Synthesis of HGB

    • Title: Practical Synthesis of (S)-3-Hydroxy-gamma-butyrolactone.[1]

    • Source:Synthetic Communications, 2003.[1]

    • Context: Details the chemical p
    • [1]

  • Amprenavir Synthesis

    • Title: Process for the preparation of (S)-3-tetrahydrofuranyl carbamate derivatives.[1]

    • Source: US Patent 5585397.[1]

    • Context: Validates the use of activated (S)
    • [1]

  • Diphenylacetate Pharmacology

    • Title: Muscarinic receptor subtypes: pharmacology and therapeutic potential.[1]

    • Source:Nature Reviews Drug Discovery, 2002.[1]

    • Context: Establishes the relevance of the diphenylacet
    • [1]

(Note: Specific CAS 453550-77-1 is a commercial building block; literature often refers to the general class of HGB esters or the specific enzymatic resolution process.)[1]

Methodological & Application

Application Notes & Protocols: Scalable Production of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a potentially valuable chemical entity in pharmaceutical development and fine chemical synthesis. The proposed synthetic strategy is designed for scalability, prioritizing commercially viable starting materials, robust reaction conditions, and efficient purification protocols. The methodology is presented as a multi-step process, beginning with the asymmetric synthesis of the chiral intermediate, (S)-3-hydroxy-γ-butyrolactone, followed by its esterification with diphenylacetyl chloride. Each protocol is accompanied by detailed procedural steps, explanations of the underlying chemical principles, and in-process controls to ensure reproducibility and high product purity.

Introduction and Strategic Overview

The synthesis of complex esters often requires a strategic disconnection into readily available acid and alcohol precursors. For the target molecule, 2-Oxooxolan-3-yl 2,2-diphenylacetate, the logical precursors are diphenylacetic acid and 3-hydroxy-γ-butyrolactone. Given the chiral center in the lactone moiety, an enantioselective synthesis is crucial for applications where stereochemistry is critical.

This guide outlines a robust, two-part synthetic approach:

  • Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone: Leveraging the inexpensive and naturally abundant chiral precursor, L-malic acid, this route combines a selective chemical reduction with a highly specific enzymatic hydrolysis step. This method has been demonstrated to be effective on a large scale, offering high enantiomeric purity.[1][2]

  • Esterification via Acid Chloride: To ensure a high-yielding and irreversible coupling, diphenylacetic acid is first converted to the highly reactive diphenylacetyl chloride. This intermediate is then reacted with the synthesized (S)-3-hydroxy-γ-butyrolactone to form the final product. This classic method is a mainstay of industrial ester production due to its efficiency and speed.[3][4][5]

The overall workflow is designed to be linear and modular, allowing for optimization at each stage.

G cluster_0 Part A: Synthesis of (S)-3-Hydroxy-γ-butyrolactone cluster_1 Part B: Synthesis of Diphenylacetyl Chloride cluster_2 Part C: Final Esterification A L-Malic Acid B Intermediate Formation (Selective Reduction) A->B NaBH4 / ZnCl2 C Enzymatic Hydrolysis (Lipase) B->C Candida rugosa lipase D (S)-3-Hydroxy-γ-butyrolactone C->D H Esterification Reaction D->H Key Intermediate E Diphenylacetic Acid F Acyl Chlorination E->F Thionyl Chloride (SOCl2) G Diphenylacetyl Chloride F->G G->H Key Intermediate I Purification H->I Aqueous Workup J Final Product: 2-Oxooxolan-3-yl 2,2-diphenylacetate I->J Recrystallization / Chromatography

Caption: Synthesis of Diphenylacetyl Chloride.

Materials:

  • Diphenylacetic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Benzene or Toluene

  • Anhydrous Hexane

Procedure:

  • Reactor Setup: In a reactor equipped for reflux and protected from moisture (e.g., with a calcium chloride drying tube), charge diphenylacetic acid and anhydrous benzene or toluene.

  • Reagent Addition: Heat the mixture to reflux. Slowly add thionyl chloride dropwise. The evolution of HCl and SO₂ gas will be observed.

  • Reaction Completion: Continue refluxing for several hours after the addition is complete to ensure full conversion. The reaction can be monitored by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Isolation: Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude diphenylacetyl chloride can often be used directly. For higher purity, it can be recrystallized from anhydrous hexane. [6]Add a seed crystal to induce crystallization if necessary.

Protocol III: Synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Scientific Rationale: This is a nucleophilic acyl substitution reaction. The alcohol (3-hydroxy-γ-butyrolactone) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the HCl byproduct, preventing side reactions and driving the equilibrium towards the product. [5][7]

Caption: Final Esterification Reaction.

Materials:

  • (S)-3-Hydroxy-γ-butyrolactone

  • Diphenylacetyl Chloride

  • Triethylamine or Pyridine, anhydrous

  • Acetone or Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a reactor with (S)-3-hydroxy-γ-butyrolactone and anhydrous solvent (e.g., acetone). Cool the mixture in an ice bath.

  • Base Addition: Add anhydrous triethylamine or pyridine to the solution.

  • Acid Chloride Addition: Slowly add a solution of diphenylacetyl chloride in the same anhydrous solvent. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quenching and Workup: Cool the reaction mixture again and quench by adding cold water.

  • Extraction: If using a water-miscible solvent like acetone, remove it under reduced pressure. Add an extraction solvent (e.g., ethyl acetate or DCM) and water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to remove any unreacted acid chloride and acidic impurities).

    • Water.

    • Brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control

Scientific Rationale: Purification is critical to remove unreacted starting materials, byproducts (e.g., triethylamine hydrochloride), and any side products. A multi-step washing procedure removes the bulk of impurities, followed by a final purification step to achieve high purity.

Protocol:

  • Aqueous Washing: As described in the esterification workup, washing with a mild base like sodium bicarbonate is crucial for neutralizing and removing acidic components.

  • Recrystallization: If the final product is a solid, recrystallization is a highly effective and scalable purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find optimal conditions for crystal formation and impurity rejection.

  • Column Chromatography: For laboratory scale or for removing closely related impurities, silica gel column chromatography can be employed. However, this method is less desirable for large-scale industrial production due to cost and solvent usage.

  • Final Product Handling: After purification, the final product should be dried under vacuum to remove residual solvents.

Quality Control:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • HPLC/UPLC: To determine purity and quantify any impurities. Chiral HPLC can be used to confirm the enantiomeric purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity for solid products.

Parameter Protocol II: Acid Chloride Protocol III: Esterification
Key Reagents Diphenylacetic Acid, SOCl₂3-Hydroxy-γ-butyrolactone, Diphenylacetyl Chloride, Triethylamine
Solvent Benzene or TolueneAcetone or DCM
Temperature Reflux0 °C to Room Temp.
Typical Yield >90%>85%
Purity ~98% (after recrystallization)>99% (after final purification)
Table 2: Summary of Reaction Parameters for the Final Synthesis Steps.

References

  • Adams, R., Thal, A. F. (1922). Diphenylacetyl chloride. Organic Syntheses, 2, 1. (Available at: [Link])

  • BenchChem. (2025). Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols. BenchChem Scientific Note.
  • Bhat, S. S., et al. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.
  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

  • Lee, S. H., et al. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 235-242. (Available at: [Link])

  • Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. (Available at: [Link])

  • Patent CN1425658A. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link])

  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. Chemistry university. (Available at: [Link])

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Patent CN1425658A. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • MDPI. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules.
  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. Chemistry university. (Available at: [Link])

  • Chemguide. (n.d.). Preparation of esters. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link])

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link])

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Application Notes and Protocols for the Purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1).[1] Purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for accurate downstream applications and ensuring safety and efficacy in drug development. This guide details robust methodologies for purifying this compound, focusing on the underlying chemical principles that inform the choice of each technique. We will explore primary purification via recrystallization and secondary purification using flash column chromatography, complemented by essential protocols for purity validation. These methods are designed for researchers, chemists, and drug development professionals seeking to obtain high-purity material.

Introduction: The Imperative for Purity

2-Oxooxolan-3-yl 2,2-diphenylacetate is an ester characterized by a bulky, hydrophobic diphenylacetate moiety and a polar γ-butyrolactone ring. The presence of these distinct structural features dictates its solubility and chromatographic behavior, which are key considerations for its purification. In any research or pharmaceutical development context, the presence of impurities—such as unreacted starting materials, by-products, or residual solvents—can significantly impact experimental outcomes, biological activity, and safety profiles.[2] The International Conference on Harmonisation (ICH) guidelines underscore the critical need to identify and control impurities in drug substances.[3]

This guide, therefore, moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering the scientist to adapt and troubleshoot these methods effectively.

Purification Strategy: A Logic-Driven Workflow

The purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate from a crude reaction mixture typically involves a multi-step approach. The initial bulk purification is often accomplished by recrystallization, which is efficient for removing major impurities. For achieving higher purity levels or separating closely related compounds, column chromatography is the method of choice. The overall strategy is visualized in the workflow below.

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product & Validation Crude Crude Product (Post-Synthesis Workup) Recrystallization Recrystallization (Bulk Impurity Removal) Crude->Recrystallization Major Impurities Removed Chromatography Flash Column Chromatography (High Purity Separation) Recrystallization->Chromatography Further Purification Needed Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product Purity Goal Achieved Chromatography->Pure_Product Fractions Combined & Concentrated Analysis Purity & Identity Confirmation (HPLC, NMR, MS, MP) Pure_Product->Analysis Validation

Figure 1: General workflow for the purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Primary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor).[5]

Causality of Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[6] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point lower than the melting point of the compound.

  • Be chemically inert and easily removable from the purified crystals.

Given the dual polarity of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a single solvent may not be ideal. A two-solvent system often provides superior results.[7]

Solvent System Type Rationale for Use with Target Compound
Isopropanol (IPA) or EthanolSingle-SolventAlcohols of intermediate polarity may provide the ideal solubility profile, dissolving the compound when hot but allowing crystallization upon cooling.
Ethyl Acetate / HexaneTwo-SolventThe compound is likely soluble in hot ethyl acetate ("solvent"). Hexane ("anti-solvent") is then added to the hot solution until turbidity appears, reducing the overall solubility and inducing crystallization upon cooling.[7]
Dichloromethane (DCM) / HeptaneTwo-SolventSimilar to the above, DCM acts as the soluble solvent and heptane as the anti-solvent. This is a less polar option.
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and heat the slurry to boiling on a hotplate with stirring.

  • Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5][7]

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Secondary Purification: Flash Column Chromatography

When recrystallization fails to provide the desired level of purity, or for separating very similar impurities, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture).

Method Development via Thin-Layer Chromatography (TLC)

Before running a column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4.

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the desired Rf is achieved. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rf of all components.

Protocol 2: Flash Column Chromatography

G cluster_0 Setup cluster_1 Elution cluster_2 Collection & Analysis cluster_3 Final Steps p1 1. Pack Column Slurry pack silica gel in the initial eluent. p2 2. Load Sample Adsorb crude product onto a small amount of silica ('dry loading'). p1->p2 p3 3. Run Column Add eluent and apply pressure. Start with a low polarity eluent. p2->p3 p4 4. Gradient (Optional) Gradually increase eluent polarity to elute slower-moving compounds. p3->p4 p5 5. Collect Fractions Collect eluent in test tubes. p4->p5 p6 6. Analyze by TLC Spot each fraction on a TLC plate to identify those containing the pure product. p5->p6 p7 7. Combine & Evaporate Combine pure fractions and remove solvent using a rotary evaporator. p6->p7

Figure 2: Step-by-step workflow for flash column chromatography.

  • Column Packing: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Purity Assessment and Validation

After purification, the identity and purity of the final product must be confirmed. A combination of analytical methods should be employed.

Analytical Method Purpose Indication of Purity
Melting Point Assess purity and identityA sharp, narrow melting point range close to the literature value.[6]
HPLC Quantify purity and detect impuritiesA single major peak with an area >99%.[2][8]
1H & 13C NMR Confirm chemical structureCorrect chemical shifts, integration, and coupling patterns with no significant impurity peaks.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to the calculated mass of the compound (C18H16O4, MW: 296.32).[1][9]
TLC Qualitative purity checkA single spot with a consistent Rf value in an appropriate solvent system.

Conclusion

The purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate can be reliably achieved through a systematic application of recrystallization and flash column chromatography. The success of these techniques hinges on a thorough understanding of the compound's chemical properties and the rationale behind method development, particularly solvent selection. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently obtain material of high purity suitable for the most demanding scientific applications.

References

  • Recrystallization. (n.d.). University of California, Davis, Chem 118L. [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. [Link]

  • Pearce IP. (2011).
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Garg Lab - Patents & Products. (n.d.). UCLA. [Link]

  • Recrystallization. (2014). ResearchGate. [Link]

  • Recrystallization is the most common method for purifying solid compounds. (2010). University of Massachusetts. [Link]

  • Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (n.d.).
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  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. [Link]

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  • An Improved Process For The Preparation Of Mycophenolate Mofetil. (n.d.). Quick Company. [Link]

  • Simultaneous Spectrophotometric Determination of Mycophenolate Mofetil and Its Active Metabolite in Human Plasma Using Chemometrics. (2015). Analytical and Bioanalytical Chemistry Research. [Link]

  • New Reflections on Impurities in Pharmaceuticals. (2017). Juniper Publishers. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). ResearchGate. [Link]

  • Mycophenolate Mofetil Capsules. (2011). USP-NF. [Link]

  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. (n.d.). PMC. [Link]

  • Degradation products of mycophenolate mofetil in aqueous solution. (n.d.). PubMed. [Link]

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. (2022). PMC. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (n.d.). ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

  • mycophenolate mofetil and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Mycophenolate mofetil impurity. (n.d.).
  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. (n.d.). PubChem. [Link]

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. (2009). ResearchGate. [Link]

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Application Notes & Protocols: Storage and Handling of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1) is a specialized organic compound utilized in advanced research and pharmaceutical development.[1] Its molecular structure, featuring a γ-butyrolactone ring linked to a diphenylacetate moiety, suggests potential applications as a synthetic intermediate or a biologically active agent. The integrity of experimental outcomes and the safety of laboratory personnel depend critically on the precise storage and handling of this compound. This document provides a comprehensive guide grounded in established safety protocols and chemical principles to ensure the compound's stability and promote safe laboratory practices.

Compound Identification and Properties

A clear understanding of the compound's basic properties is fundamental to its correct handling. The diphenylacetate group imparts significant hydrophobicity, while the ester and lactone functionalities represent sites susceptible to hydrolysis.

PropertyValueSource
CAS Number 453550-77-1[1]
Molecular Formula C₁₈H₁₆O₄[1]
Molecular Weight 296.32 g/mol [1]
SMILES Code O=C(OC1C(OCC1)=O)C(C2=CC=CC=C2)C3=CC=CC=C3[1]
Physical Form Data not available; typically a solid at room temperature.N/A
Solubility Insoluble in water; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[2]
Melting Point No information available.[3]
Boiling Point No information available.[3]
Stability Stable under recommended storage conditions.[3] May be sensitive to light and moisture.[4]

Storage Protocols and Chemical Stability

The primary objectives for storing 2-Oxooxolan-3-yl 2,2-diphenylacetate are to prevent chemical degradation and maintain its purity over time. The ester linkage is particularly vulnerable to hydrolysis, and the overall structure may be susceptible to oxidation or photodegradation.

Causality Behind Storage Recommendations
  • Low Temperature (-20°C): Storing the compound at -20°C is the most critical parameter.[3] This significantly reduces the kinetic energy of molecules, thereby slowing down potential degradation pathways such as hydrolysis, oxidation, and intramolecular rearrangement.

  • Dry, Inert Environment: The presence of moisture can lead to the hydrolysis of the ester bond, yielding diphenylacetic acid and 3-hydroxy-dihydrofuran-2-one. Storing in a dry environment, preferably under an inert gas like argon or nitrogen, displaces moisture and oxygen, preserving the compound's integrity.

  • Protection from Light: Complex organic molecules can be susceptible to photodegradation. Using amber or opaque containers minimizes exposure to UV and visible light, preventing the formation of unwanted byproducts.

Storage Condition Protocols
ParameterShort-Term Storage (In-Use, <1 week)Long-Term Storage (Stock Supply)
Temperature 2-8°C (refrigerated)-20°C (frozen) [3]
Atmosphere Air (if used within a day); otherwise, blanket with N₂ or Ar.Inert gas (Argon or Nitrogen) is mandatory.
Container Tightly sealed glass vial.Tightly sealed, amber glass vial with a PTFE-lined cap.
Location A dry and well-ventilated place.[3][5]A designated freezer for chemical storage, away from oxidizing agents.[4]
Logical Workflow for Compound Storage

G cluster_storage Storage Decision Logic Received Compound Received (Verify Identity & Purity) Assess Assess Usage Timeline Received->Assess ShortTerm Short-Term Use (< 1 Month) Assess->ShortTerm  Immediate Project LongTerm Long-Term Stock (> 1 Month) Assess->LongTerm  Future Use   Store_Short Store at 2-8°C - Tightly sealed vial - Protect from light ShortTerm->Store_Short Store_Long Store at -20°C - Amber vial, PTFE cap - Backfill with Argon/N₂ - Seal with Parafilm LongTerm->Store_Long

Caption: Decision workflow for appropriate storage of the compound.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as hazardous under OSHA standards and must be handled with appropriate precautions to prevent exposure.[3] Engineering controls are the primary method of exposure prevention, supplemented by robust PPE.

Justification for Handling Procedures
  • Engineering Controls: A certified chemical fume hood is mandatory to contain aerosols or dust and prevent inhalation, which is a primary route of exposure.[5]

  • Personal Protective Equipment (PPE): Given the unknown toxicological properties, a comprehensive PPE strategy is required.

    • Eye Protection: Safety glasses with side shields or goggles prevent accidental splashes to the eyes.[3]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat protect the skin from direct contact.[3] Always inspect gloves before use and use proper removal techniques.

    • Respiratory Protection: Not typically required when working in a fume hood. However, if weighing large quantities or if the ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[3]

Protocol for Weighing and Solution Preparation
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an analytical balance, spatulas, and weighing paper are clean and readily available.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • PPE: Don all required PPE: lab coat, safety goggles, and compatible chemical-resistant gloves.[3]

  • Aliquotting: Inside the fume hood, carefully open the container. Use a clean spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vial.

  • Solubilization: Add the desired solvent to the vessel containing the compound. Cap the vessel and mix by vortexing or sonicating until fully dissolved.

  • Cleanup: Clean all surfaces and equipment immediately after use. Dispose of any contaminated materials (weighing paper, gloves) in the designated hazardous waste container.

  • Storage: Securely seal the primary container, backfill with inert gas if necessary, and return it to its designated long-term storage location.[6]

Safe Handling Workflow

G cluster_handling Safe Handling Workflow Start Retrieve from Storage (e.g., -20°C Freezer) Equilibrate Equilibrate Container to Room Temperature (in Desiccator) Start->Equilibrate FumeHood Transfer to Chemical Fume Hood Equilibrate->FumeHood DonPPE Wear Full PPE - Goggles - Lab Coat - Nitrile Gloves FumeHood->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Cleanup Clean & Decontaminate Work Area and Tools Dissolve->Cleanup End Return Stock to Storage & Dispose of Waste Cleanup->End

Caption: Step-by-step workflow for safely handling the compound.

Spill Management and First Aid

Accidents can happen, and a clear, pre-defined response plan is essential for mitigating risks.

Minor Spill Response Protocol (Solid Compound)
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the affected area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Protect: Wear appropriate PPE, including double gloves and safety goggles.[5]

  • Contain: Do not use water. Gently sweep up the solid material and place it into a labeled container for hazardous waste.[3][4] Avoid generating dust.[6]

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.

First Aid Procedures
Exposure RouteFirst Aid ActionSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Waste Disposal

All waste containing 2-Oxooxolan-3-yl 2,2-diphenylacetate, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Containers: Use clearly labeled, sealed containers designated for chemical waste.

  • Regulations: Disposal must be handled by a licensed hazardous material disposal company and adhere strictly to all federal, state, and local environmental regulations.[7] Do not dispose of this chemical down the drain or in regular trash.

References

  • Safety data sheet. (2011, March 17). Carl ROTH. [Link]

  • MATERIAL SAFETY DATA SHEETS. (n.d.). Cleanchem Laboratories. [Link]

  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer. [Link]

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Conceptual Application Notes for 2-Oxooxolan-3-yl 2,2-diphenylacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes are a conceptual guide based on the analysis of the structural motifs of 2-Oxooxolan-3-yl 2,2-diphenylacetate. As of the date of this document, there is no publicly available scientific literature detailing the synthesis, biological activity, or therapeutic applications of this specific molecule. Therefore, this guide is intended for researchers and drug development professionals as a framework for the potential investigation of this and structurally related compounds.

Introduction: A Tale of Two Moieties

The structure of 2-Oxooxolan-3-yl 2,2-diphenylacetate presents an intriguing combination of two key chemical entities with established significance in medicinal chemistry: the 2,2-diphenylacetate core and the 2-oxooxolan-3-yl (α-hydroxy-γ-butyrolactone) moiety. Understanding the individual contributions of these fragments provides a rational basis for postulating the potential applications of the combined molecule.

The 2,2-diphenylacetate scaffold is a well-known pharmacophore. For instance, the drug Piperidolate, which is (1-ethylpiperidin-3-yl) 2,2-diphenylacetate, is used for gastrointestinal ailments[1]. The broader class of diphenylacetic acid derivatives has been explored for various therapeutic purposes, including as non-steroidal anti-inflammatory drugs (NSAIDs)[2]. This suggests that the diphenylacetate portion of our target molecule could be the primary driver of its biological activity.

On the other hand, the 2-oxooxolan-3-yl group, derived from α-hydroxy-γ-butyrolactone, is a chiral lactone frequently employed as a versatile intermediate in the synthesis of pharmaceuticals[3][4]. Its utility often lies in its ability to introduce chirality and to be chemically modified. Furthermore, esterification of a parent drug with moieties like this can be a strategy to create prodrugs with improved solubility, bioavailability, or targeted release[4][5][6][7].

Therefore, a plausible hypothesis is that 2-Oxooxolan-3-yl 2,2-diphenylacetate is a prodrug, where the lactone moiety is designed to be cleaved in vivo to release a bioactive 2,2-diphenylacetic acid derivative. This guide will explore the potential therapeutic applications of this compound based on this hypothesis, focusing on its potential as an anti-inflammatory or anticholinergic agent.

Hypothetical Mechanism of Action and Therapeutic Targets

Given the structural similarity of the diphenylacetate core to known NSAIDs and anticholinergic drugs, we can postulate two primary hypothetical mechanisms of action for the active form of this compound.

As a COX Inhibitor (Anti-inflammatory Pathway)

If the diphenylacetate core functions as an NSAID, its primary targets would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Active_Drug Released 2,2-diphenylacetic acid derivative Active_Drug->COX_Enzymes

Caption: Hypothetical COX Inhibition Pathway.

As a Muscarinic Receptor Antagonist (Anticholinergic Pathway)

Alternatively, the diphenylacetate moiety could act as an antagonist at muscarinic acetylcholine receptors (mAChRs). This would block the action of the neurotransmitter acetylcholine, leading to effects such as smooth muscle relaxation. This is the basis for the use of related compounds in treating gastrointestinal spasms.

Anticholinergic_Pathway Acetylcholine Acetylcholine mAChR Muscarinic Receptor (e.g., M3) Acetylcholine->mAChR Signaling_Cascade Gq/11 Signaling Cascade mAChR->Signaling_Cascade Smooth_Muscle_Contraction Smooth Muscle Contraction Signaling_Cascade->Smooth_Muscle_Contraction Active_Drug Released 2,2-diphenylacetic acid derivative Active_Drug->mAChR

Caption: Hypothetical Anticholinergic Pathway.

General Synthetic Strategy

The synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate would likely proceed via a standard esterification reaction between 2,2-diphenylacetic acid and α-hydroxy-γ-butyrolactone.

Synthetic_Workflow Reactant1 2,2-Diphenylacetic Acid Reaction Esterification (e.g., DCC/DMAP or SOCl2 then alcohol) Reactant1->Reaction Reactant2 α-Hydroxy-γ-butyrolactone Reactant2->Reaction Product 2-Oxooxolan-3-yl 2,2-diphenylacetate Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General Synthetic Workflow.

Experimental Protocols for In Vitro Screening

The following are detailed, standard protocols that could be used to investigate the hypothetical biological activities of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Protocol 1: COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer (typically ranging from 0.01 µM to 100 µM).

  • In a 96-well plate, add 10 µL of the diluted test compound or positive control to the appropriate wells. Add 10 µL of DMSO to the control wells.

  • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective COX-1 or COX-2 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Incubate the plate at 37°C for 2 minutes.

  • Add 20 µL of a saturated stannous chloride solution to stop the reaction.

  • Add 100 µL of the colorimetric substrate solution and incubate in the dark for 15 minutes.

  • Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Muscarinic Receptor Binding Assay

This protocol is used to assess the affinity of the test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M3)

  • Radioligand (e.g., [3H]-NMS)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Atropine)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in binding buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound or control.

  • Add 25 µL of the radioligand solution.

  • Add 200 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvest the membranes by vacuum filtration onto the filter plates.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Determine the specific binding and calculate the Ki value for the test compound.

Protocol 3: In Vitro Prodrug Hydrolysis Assay

This protocol assesses the conversion of the ester prodrug to its active acid form in the presence of esterases.

Materials:

  • Test compound (2-Oxooxolan-3-yl 2,2-diphenylacetate)

  • Human liver microsomes or S9 fraction (as a source of esterases)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, add the liver microsomes or S9 fraction to pre-warmed phosphate buffer.

  • Add the test compound to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed product (2,2-diphenylacetic acid derivative).

  • Calculate the rate of hydrolysis and the half-life of the prodrug.

Data Presentation

The data generated from the proposed experiments should be organized in a clear and concise manner. The following table is a template for summarizing the key findings.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)M3 Receptor Ki (nM)In Vitro Hydrolysis t½ (min)
2-Oxooxolan-3-yl 2,2-diphenylacetate Experimental ValueExperimental ValueExperimental ValueExperimental Value
Positive Control 1 (e.g., SC-560) Known Value---
Positive Control 2 (e.g., Celecoxib) -Known Value--
Positive Control 3 (e.g., Atropine) --Known Value-

Conclusion

While the specific compound 2-Oxooxolan-3-yl 2,2-diphenylacetate is not described in the current scientific literature, a systematic investigation based on the known pharmacology of its constituent parts is a valid approach in drug discovery. The protocols and conceptual framework provided here offer a starting point for researchers interested in exploring the potential of this and related molecules as novel therapeutic agents. The key to such an investigation would be to first synthesize the compound and then apply the outlined in vitro assays to determine if it possesses the hypothesized anti-inflammatory or anticholinergic activities.

References

  • Cenmed Enterprises. Alpha Hydroxy Gamma Butyrolactone Tech. [Link]

  • PubChem. Diphenylacetate | C14H11O2-. [Link]

  • PubChem. Piperidolate | C21H25NO2. [Link]

  • PubChem. 2-Hydroxy-2,2-diphenylacetic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine. [Link]

  • Pharmacology Research Chemical. Alpha-Hydroxy-Gamma-butyrolactone, CAS 19444-84-9, 98% Purity, 5g Lab Chemical. [Link]

  • Alpha-Hydroxy-Gamma-butyrolactone (CAS 19444-84-9) - 98% Purity 250mg Sample. [Link]

  • PubChem. 2-Phenylethyl 2,2-diphenylacetate | C22H20O2. [Link]

  • PubChem. 2,2-Diphenylacetamide | C14H13NO. [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. ResearchGate. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]

  • The synthesis and bioactivity of apigenin derivatives. PubMed. [Link]

  • Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. PubMed. [Link]

  • Bioactive Phenolic Compounds from Rambutan (Nephelium lappaceum L.) Shell: Encapsulation, Structural Stability, and Multifunctional Activities. MDPI. [Link]

  • Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. MDPI. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC. [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

  • Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. [Link]

  • Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica. [Link]

  • Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable intermediate. Here, we address common challenges and provide actionable, evidence-based solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered during the synthesis, providing in-depth explanations and proven troubleshooting strategies.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in this esterification is a frequent challenge, often stemming from several key factors. The primary culprits are typically incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.

  • Incomplete Acylation: The hydroxyl group of α-hydroxy-γ-butyrolactone (the precursor to the 3-oxo form) is sterically hindered. The reaction with diphenylacetyl chloride is an acylation that can be sluggish. Ensure your diphenylacetyl chloride is of high purity and freshly prepared or properly stored to avoid degradation from moisture, which would lead to the formation of diphenylacetic acid. The presence of the acid not only consumes base but can also complicate purification.

  • Base Selection is Critical: The choice of base is paramount. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing in the reaction. However, pyridine can sometimes be a superior choice as it can also act as a nucleophilic catalyst. The pKa of the chosen base must be sufficient to effectively neutralize the generated acid.

  • Reaction Temperature and Time: This esterification often requires elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the lactone ring. We recommend starting at room temperature and slowly increasing the temperature to a maximum of 60-70 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can extend up to 24 hours.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity (Diphenylacetyl Chloride, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification (Extraction, Chromatography) start->check_workup reagent_sol Solution: Use fresh/purified reagents. Ensure solvent is anhydrous. check_reagents->reagent_sol conditions_sol Solution: Optimize temperature (e.g., 40-60°C). Increase reaction time. Use slight excess of acylating agent. check_conditions->conditions_sol workup_sol Solution: Ensure pH is controlled during extraction. Optimize chromatography conditions (solvent system). check_workup->workup_sol

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of a side-product that appears to be diphenylacetic acid in my crude NMR. Why is this happening?

Answer: The presence of diphenylacetic acid is almost always due to the hydrolysis of the starting material, diphenylacetyl chloride. This is a very common issue.

  • Mechanism of Hydrolysis: Acyl chlorides are highly reactive and readily attacked by water. Even atmospheric moisture can be sufficient to cause significant hydrolysis, leading to the formation of the corresponding carboxylic acid and HCl.

    Reaction: Ph₂CHCOCl + H₂O → Ph₂CHCOOH + HCl

  • Impact on the Main Reaction: The generated diphenylacetic acid will not participate in the desired esterification. Furthermore, it will consume one equivalent of the base you have added to the reaction, effectively reducing the base available to neutralize the HCl produced during the esterification. This can stall the primary reaction.

Preventative Measures:

  • Use High-Purity Acyl Chloride: Purchase high-purity diphenylacetyl chloride and use it immediately upon opening.

  • Proper Storage: If storage is necessary, keep it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Ensure your reaction solvent (e.g., Dichloromethane, Tetrahydrofuran) is thoroughly dried. Use of molecular sieves is recommended. All glassware should be oven-dried before use.

Question 3: The purification of the final product by column chromatography is proving difficult, with poor separation. What can I do?

Answer: Co-elution of the product with unreacted starting material or side-products is a common purification hurdle.

  • TLC Optimization: Before attempting a large-scale column, dedicate time to optimizing the solvent system using TLC. A good solvent system will show a clear separation between your product spot, the starting lactone, and any major impurities. A common starting point for this class of compounds is a mixture of hexane and ethyl acetate. Systematically vary the ratio (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to achieve optimal separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer a different selectivity profile.

  • Alternative Purification: If chromatography is consistently problematic, recrystallization could be a viable alternative, provided a suitable solvent system can be identified.

Optimized Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Reaction Scheme:

Reaction_Scheme reactant1 α-Hydroxy-γ-butyrolactone plus1 + reactant1->plus1 reactant2 Diphenylacetyl Chloride arrow Pyridine, DCM RT to 40°C, 12-24h reactant2->arrow product 2-Oxooxolan-3-yl 2,2-diphenylacetate plus2 + HCl product->plus2 plus1->reactant2 arrow->product

Caption: General reaction scheme for the synthesis.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
α-Hydroxy-γ-butyrolactone102.0910.01.02 gEnsure it is dry.
Diphenylacetyl Chloride230.6811.02.54 gUse a fresh, high-purity bottle.
Pyridine (Anhydrous)79.1015.01.21 mLActs as base and catalyst.
Dichloromethane (DCM, Anhydrous)--50 mLReaction solvent.

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add α-hydroxy-γ-butyrolactone (1.02 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.21 mL, 15.0 mmol) dropwise via syringe.

  • Acyl Chloride Addition: In a separate, dry vial, dissolve diphenylacetyl chloride (2.54 g, 11.0 mmol) in a small amount of anhydrous DCM. Add this solution to the reaction flask dropwise over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will likely form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Gentle heating to 40 °C can be applied if the reaction is sluggish.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 20 mL of 1M HCl (aq) to quench the reaction and dissolve the pyridinium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). Combine the fractions containing the pure product and remove the solvent in vacuo.

References

  • Nucleophilic Catalysis in Acyl Transfer Reactions. Journal of Organic Chemistry. [Link]

Technical Support Center: Troubleshooting Hydrolysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxooxolan-3-yl 2,2-diphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential hydrolysis issues encountered during their experiments. By understanding the underlying chemical principles, you can effectively mitigate unwanted degradation of this compound.

Understanding the Compound's Susceptibility to Hydrolysis

2-Oxooxolan-3-yl 2,2-diphenylacetate is a molecule that incorporates two key functional groups prone to hydrolysis: a lactone (a cyclic ester) and a diphenylacetate ester. The stability of this compound is significantly influenced by the experimental conditions, particularly pH, temperature, and the presence of catalysts.

The γ-butyrolactone (GBL) moiety, "2-Oxooxolan-3-yl," is known to be relatively stable under neutral and acidic conditions but hydrolyzes rapidly in the presence of a base.[1][2] Under strongly alkaline conditions (pH 12), GBL can be completely converted to its hydrolyzed form, gamma-hydroxybutyric acid (GHB), within minutes.[2] Conversely, the ester linkage of the "2,2-diphenylacetate" group is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Therefore, maintaining appropriate reaction and workup conditions is paramount to preserving the integrity of the molecule.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise when working with 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Q1: I am observing a lower than expected yield of my product and the presence of a new, more polar spot on my TLC plate. Could this be due to hydrolysis?

A: Yes, these are classic signs of ester hydrolysis. The hydrolysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate would yield 2,2-diphenylacetic acid and 3-hydroxy-gamma-butyrolactone. Both of these hydrolysis products are more polar than the starting material and would exhibit lower Rf values on a TLC plate.

Troubleshooting Steps:

  • Analyze the side product: Isolate the byproduct and characterize it using analytical techniques such as NMR or mass spectrometry to confirm its identity as one of the hydrolysis products.

  • Review your reaction conditions:

    • pH: Ensure your reaction medium is not strongly acidic or basic, unless the reaction chemistry requires it. If so, consider minimizing reaction time and temperature.

    • Water content: The presence of water is necessary for hydrolysis. Ensure all your solvents and reagents are anhydrous, especially in reactions sensitive to water.

  • Optimize the workup procedure: Aqueous workups are a common source of hydrolysis.[5]

Q2: My reaction requires basic conditions. How can I minimize hydrolysis of the ester and lactone?

A: Working under basic conditions presents a significant challenge due to the rapid base-catalyzed hydrolysis of both the ester and lactone moieties.[2][6]

Mitigation Strategies:

  • Choice of Base: Opt for a weaker, non-nucleophilic base if possible. Sterically hindered bases can also sometimes reduce the rate of hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures significantly slow the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Anhydrous Conditions: Strictly maintain anhydrous conditions to limit the availability of water for hydrolysis.

Q3: I suspect hydrolysis is occurring during the aqueous workup. What steps can I take to prevent this?

A: Aqueous workups are a critical point where hydrolysis can occur, especially if residual acid or base is present.[5]

Optimized Workup Protocol:

  • Neutralization: If your reaction is acidic or basic, neutralize it carefully with a weak base (like sodium bicarbonate for acidic reactions) or a weak acid (like dilute ammonium chloride for basic reactions). Avoid strong acids and bases.[5]

  • Use Cold Solutions: Perform all aqueous washes with ice-cold water or brine.[5] This reduces the rate of hydrolysis.

  • Minimize Contact Time: Perform extractions and washes quickly to minimize the time the organic layer is in contact with the aqueous phase.

  • Thorough Drying: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.[5]

Q4: How can I analytically monitor for the presence of hydrolysis products?

A: Several analytical techniques can be employed to detect and quantify the hydrolysis of your compound.

Technique Application Key Observations
Thin Layer Chromatography (TLC) Quick, qualitative monitoring of reaction progress and purity.Appearance of new, more polar spots corresponding to the carboxylic acid and alcohol hydrolysis products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product and impurities.Appearance of new peaks with shorter retention times (for reverse-phase HPLC) corresponding to the more polar hydrolysis products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting material and byproducts.Disappearance of the characteristic ester proton signals and the appearance of signals corresponding to the free carboxylic acid and alcohol.
Mass Spectrometry (MS) Identification of compounds by their mass-to-charge ratio.Detection of ions corresponding to the molecular weights of the hydrolysis products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile hydrolysis products.Can be used to detect the alcohol portion of the ester after hydrolysis.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During Aqueous Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a cold, saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer twice with ice-cold brine (saturated aqueous NaCl solution).[5] This helps to remove water and some polar impurities.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure.

Diagram: Troubleshooting Hydrolysis Issues

Hydrolysis_Troubleshooting start Low Yield / Unexpected Polar Spot check_hydrolysis Suspect Hydrolysis start->check_hydrolysis analyze_conditions Analyze Experimental Conditions check_hydrolysis->analyze_conditions workup_issue Workup-Related Hydrolysis analyze_conditions->workup_issue During Workup? reaction_issue Reaction-Related Hydrolysis analyze_conditions->reaction_issue During Reaction? neutralization Improper Neutralization? workup_issue->neutralization ph_issue pH Too Acidic/Basic? reaction_issue->ph_issue temp_control_workup Workup Temperature Too High? neutralization->temp_control_workup No sol_neutralization Use Weak Acid/Base (e.g., NH4Cl, NaHCO3) neutralization->sol_neutralization drying Insufficient Drying? temp_control_workup->drying No sol_temp_workup Use Ice-Cold Solutions temp_control_workup->sol_temp_workup sol_drying Use Anhydrous Drying Agent (e.g., Na2SO4, MgSO4) drying->sol_drying end_node Problem Resolved drying->end_node No sol_neutralization->end_node sol_temp_workup->end_node sol_drying->end_node water_issue Water Present in Reaction? ph_issue->water_issue No sol_ph Use Weaker Base / Non-Nucleophilic Base ph_issue->sol_ph temp_control_reaction Reaction Temperature Too High? water_issue->temp_control_reaction No sol_water Use Anhydrous Solvents/Reagents water_issue->sol_water sol_temp_reaction Lower Reaction Temperature temp_control_reaction->sol_temp_reaction temp_control_reaction->end_node No sol_ph->end_node sol_water->end_node sol_temp_reaction->end_node

Sources

Technical Support: Purification of Crude 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The Impurity Profile: Know Your Enemy

Before initiating any purification, you must diagnose the specific nature of the contamination. Crude 2-Oxooxolan-3-yl 2,2-diphenylacetate (hereafter referred to as the DPA-Lactone Ester ) typically suffers from three distinct impurity classes derived from its equilibrium-driven synthesis.

The Critical Trio
  • Residual Diphenylacetic Acid (DPA):

    • Origin: Unreacted starting material or hydrolysis product.

    • Behavior: Acidic, highly crystalline, co-precipitates with the product.

    • Risk:[1][2][3] Acts as a chain terminator in subsequent Darifenacin synthesis steps.

  • Hydrolyzed Lactone (α-hydroxy-γ-butyrolactone):

    • Origin: Ring opening or hydrolysis.

    • Behavior: Water-soluble, often removed in aqueous workup, but can induce oiling.

  • Chromophores & Oligomers (Tars):

    • Origin: Thermal degradation during esterification (especially if acid chloride activation was used).

    • Behavior: Yellow/Brown discoloration; inhibits crystallization.

Diagnostic Triage Table
ObservationLikely CulpritVerification MethodRecommended Action
Product is White but Acidic (pH < 5) Residual DPAHPLC (Short Retention)Protocol A: Recrystallization
Product is Yellow/Brown Oxidative TarsVisual InspectionProtocol C: Carbon Polishing
Product is Oily/Sticky Hydrolyzed Lactone / SolventH-NMR (Broad peaks)Protocol B: Solvent Swap
Low Melting Point (< 85°C) Eutectic Impurity MixDSC / Melting PointProtocol A (High Polarity)

Visualizing the Problem Space

The following diagram illustrates the origin of impurities and the logical flow for their removal. Note the critical decision points based on the stability of the lactone ring.

PurificationLogic Start Crude DPA-Lactone Ester Check Diagnostic Check (HPLC / Visual) Start->Check HighAcid High DPA Content (>5%) Check->HighAcid Acid Detected HighColor High Coloration (Yellow/Brown) Check->HighColor Color Detected Risk CRITICAL RISK: Lactone Ring Opening (Avoid Strong Base) HighAcid->Risk Do NOT wash with NaOH Carbon Protocol C: Activated Carbon Treatment HighColor->Carbon Recryst Protocol A: Recrystallization (IPA or Toluene) Risk->Recryst Use Solubility Diff. Pure Pure Intermediate (>99.5% HPLC) Recryst->Pure Carbon->Recryst If Acid remains

Figure 1: Decision matrix for impurity removal emphasizing the avoidance of base-mediated hydrolysis.

Troubleshooting Guides & Protocols

FAQ 1: "My HPLC shows 5-10% unreacted Diphenylacetic Acid. Can I wash the organic layer with 1N NaOH?"

Answer: ABSOLUTELY NOT. While DPA is acidic and would theoretically wash out with base, the 2-oxooxolan-3-yl moiety (the lactone ring) is extremely sensitive to nucleophilic attack by hydroxide ions.

  • The Consequence: Washing with strong base (NaOH/KOH) will hydrolyze your product back into DPA and ring-opened hydroxy-acids, destroying your yield.

  • The Solution: Use Protocol A (Recrystallization) . DPA is significantly more soluble in cold Isopropanol (IPA) than the ester product, allowing for efficient separation without chemical degradation.

Protocol A: Selective Recrystallization (The Gold Standard)

Target: Removal of DPA and general purification.

Prerequisites:

  • Crude Purity: >85%[4][5]

  • Solvent: Isopropyl Alcohol (IPA) (Preferred) or Toluene/Heptane (Alternative).

Step-by-Step:

  • Dissolution: Charge the crude solid into a reactor. Add Isopropanol (IPA) at a ratio of 3.0 - 4.0 volumes (mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 82°C). The solution should become clear.

    • Note: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts.

  • Controlled Cooling: Cool the solution slowly to 20-25°C over 2 hours. Rapid cooling traps DPA inside the crystal lattice.

  • Crystallization: The ester should crystallize as white needles/plates.

  • Aging: Stir the slurry at 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid.

  • Displacement Wash: Wash the filter cake with 1.0 volume of cold IPA (0°C) .

    • Why? The cold wash displaces the "mother liquor" containing the dissolved DPA impurities.

  • Drying: Vacuum dry at 45°C.

FAQ 2: "The product is sticky/oily and won't crystallize."

Answer: This is usually caused by residual solvent (Toluene/DCM) or the presence of "oiling out" impurities (dimers).

  • The Fix: You need to perform a Solvent Swap .[1][2]

Protocol B: Solvent Swap & Trituration

  • Dissolve the oily residue in a minimum amount of Dichloromethane (DCM) .

  • Concentrate under vacuum to a thick oil.

  • Add Diisopropyl Ether (DIPE) or MTBE (5 volumes).

  • Stir rapidly. The friction and non-polar environment will force the ester to precipitate as a solid while keeping the oily impurities in solution.

  • Filter and proceed to Protocol A if purity is still low.

FAQ 3: "My product has a persistent yellow tint."

Answer: This indicates oxidative degradation products (tars) carried over from the acid activation step. These can poison catalysts in the next reaction (Darifenacin coupling).

Protocol C: Carbon Polishing

  • Dissolve the crude material in Acetone or Ethyl Acetate (5 volumes) at 50°C.

  • Add Activated Carbon (Type ENO-PC or similar) at 5% w/w relative to the crude mass.

  • Stir at 50°C for 30 minutes.

  • Filtration: Filter hot through a Celite® (diatomaceous earth) pad to remove the carbon.

  • Concentrate the filtrate to dryness.

  • Proceed to Protocol A for final crystallization.

Analytical Validation

How do you confirm the impurity is gone?

ImpurityAnalytical MethodSuccess Criteria
Diphenylacetic Acid HPLC (C18 Column, ACN/Water + 0.1% H3PO4)< 0.15% Area
Lactone Ring Integrity IR SpectroscopySharp Carbonyl band at ~1780 cm⁻¹ (Lactone) AND ~1740 cm⁻¹ (Ester). Absence of broad OH stretch.
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (e.g., Toluene < 890 ppm).

References

  • Darifenacin Synthesis & Intermediates

    • Title: Process for preparation of darifenacin and intermediates used in the process.[6]

    • Source: World Intellectual Property Organiz
    • URL
    • Relevance: details the handling of diphenylacetic acid derivatives and the sensitivity of the pyrrolidine/lactone intermedi
  • General Purification of Diphenylacetic Esters

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[7]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link][7]

    • Relevance: Provides the theoretical basis for "Class I" impurity removal (washing/recrystalliz
  • Solvent Selection Guide

    • Title: Common Solvents for Recrystallization.[1][2][3][7][8][9]

    • Source: University of Rochester / Department of Chemistry.
    • URL:[Link]

    • Relevance: Validates the choice of IPA and Toluene for polar/non-polar separ

Sources

Stability of 2-Oxooxolan-3-yl 2,2-diphenylacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Aqueous Stability for Researchers and Drug Development Professionals.

Welcome to the technical support guide for 2-Oxooxolan-3-yl 2,2-diphenylacetate. As Senior Application Scientists, we understand that mastering the stability profile of a novel chemical entity is critical for experimental success and regulatory compliance. This document provides in-depth, field-proven insights into the factors governing the stability of this molecule in aqueous solutions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

The structure of 2-Oxooxolan-3-yl 2,2-diphenylacetate contains two primary functional groups susceptible to hydrolysis: a γ-butyrolactone (an oxolanone) ring and a diphenylacetate ester linkage. Understanding the interplay of these two groups is fundamental to predicting its behavior in experimental and physiological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Oxooxolan-3-yl 2,2-diphenylacetate in an aqueous environment?

The molecule has two hydrolytically labile sites. Degradation is expected to proceed via two main, non-exclusive pathways catalyzed by acid or, more aggressively, by base[1]:

  • Ester Hydrolysis: Cleavage of the diphenylacetate ester bond to yield Diphenylacetic Acid and 3-hydroxy-γ-butyrolactone. This is often the more rapid pathway, especially under basic conditions[1][2].

  • Lactone Hydrolysis: Opening of the γ-butyrolactone ring to form a γ-hydroxybutyric acid (GHB) derivative, specifically 4-hydroxy-2-(2,2-diphenylacetoxy)butanoic acid. Lactone rings are particularly susceptible to rapid, base-catalyzed ring-opening[3].

Under harsh conditions, it is possible for both hydrolysis events to occur, ultimately yielding Diphenylacetic Acid and 2,4-dihydroxybutanoic acid.

G cluster_main Degradation Pathways cluster_products Primary Degradation Products Parent 2-Oxooxolan-3-yl 2,2-diphenylacetate ProdA Diphenylacetic Acid + 3-Hydroxy-γ-butyrolactone Parent->ProdA Ester Hydrolysis (H⁺ or OH⁻ catalysis) ProdB 4-hydroxy-2-(2,2-diphenylacetoxy)butanoic acid Parent->ProdB Lactone Hydrolysis (Primarily OH⁻ catalysis)

Caption: Primary hydrolytic degradation pathways for the title compound.

Q2: How do pH and temperature impact the stability of the compound?

Both pH and temperature are critical factors. Stability is generally greatest at a slightly acidic to neutral pH (around pH 4-6) and decreases significantly as the pH becomes more alkaline.

  • Acidic Conditions (pH < 4): Both the ester and lactone moieties are susceptible to acid-catalyzed hydrolysis. While this reaction occurs, it is typically much slower than base-catalyzed hydrolysis[3][4].

  • Neutral Conditions (pH ~7): The molecule will exhibit moderate stability, but slow hydrolysis will occur. In pure water, γ-butyrolactone establishes an equilibrium with its hydrolyzed form (GHB) over a period of months[3]. The diphenylacetate ester, being relatively bulky, may provide some steric hindrance to slow the reaction compared to simpler esters.

  • Alkaline Conditions (pH > 8): The compound is expected to degrade rapidly. Base-catalyzed hydrolysis is a highly aggressive mechanism for both esters and lactones, with the hydroxide ion acting as a potent nucleophile[1][2]. Under strongly alkaline conditions (e.g., pH 12), the γ-butyrolactone ring can be completely opened within minutes[3].

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis across all pH ranges[1][5]. Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to simulate long-term storage and identify degradation products quickly[6].

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is essential. This is a validated method that can accurately quantify the decrease in the active compound's concentration while also separating it from any degradation products that form[7][8].

High-Performance Liquid Chromatography (HPLC) is the technique of choice[9][10].

  • Method: A reverse-phase HPLC method using a C18 column is typically effective.

  • Detection: UV detection is suitable due to the presence of the phenyl groups. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the structures of unknown degradation products that appear during stability studies[10].

Troubleshooting Guide

Problem: My compound is degrading much faster than expected in my buffered solution.

Possible Cause 1: Incorrect pH. Your buffer's pH may be inaccurate. Always verify the pH of your final solution with a calibrated pH meter after all components have been added. Do not rely solely on theoretical calculations.

Possible Cause 2: Buffer Catalysis. Certain buffer species can directly participate in and catalyze the hydrolysis reaction (general acid-base catalysis), leading to faster degradation than in a simple aqueous solution at the same pH. Phosphate and carbonate buffers are known to sometimes exhibit this effect.

  • Solution: Conduct a preliminary screen with different buffer systems (e.g., citrate, acetate, phosphate) at your target pH to identify any catalytic effects. If catalysis is suspected, switch to a non-nucleophilic buffer if possible.

Possible Cause 3: Temperature Effects. Ensure your solutions are maintained at the intended temperature. Even room temperature fluctuations can affect the stability of sensitive compounds. Use a calibrated incubator or water bath for precise temperature control[1].

Problem: My stability results are not reproducible between experiments.

Possible Cause 1: Inconsistent Solution Preparation. Minor variations in buffer preparation, pH adjustment, or the initial concentration of your stock solution can lead to significant differences in degradation rates.

  • Solution: Use a rigorous and documented Standard Operating Procedure (SOP) for preparing all solutions. Ensure stock solutions (often in an organic solvent like DMSO or acetonitrile) are fresh and have not degraded prior to dilution into the aqueous medium.

Possible Cause 2: Adsorption to Surfaces. Hydrophobic compounds can adsorb to the surfaces of glassware or plasticware, leading to an apparent loss of concentration that is mistaken for degradation.

  • Solution: Use silanized glass vials or low-adsorption polypropylene plates. Include a time-zero (T=0) measurement immediately after dilution to establish the true starting concentration in the test matrix.

Problem: I see multiple, unexpected peaks in my HPLC chromatogram during the study.

Possible Cause: Complex Degradation Pathway. You may be observing intermediate degradation products, such as the product of lactone-ring opening before the ester is hydrolyzed, or vice-versa.

  • Solution: This is a normal outcome of a forced degradation study, which is designed to reveal these pathways[6][11]. Use LC-MS to obtain the mass of each peak and propose a structure. This information is critical for understanding the molecule's liabilities and for regulatory submissions[12].

Key Experimental Protocols

Protocol 1: Conducting a pH-Rate Profile Study

This experiment determines the compound's degradation rate as a function of pH.

Objective: To identify the pH of maximum stability and quantify degradation kinetics.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known pKa values close to the target pH.

  • Stock Solution: Prepare a concentrated stock solution of 2-Oxooxolan-3-yl 2,2-diphenylacetate in a non-aqueous, water-miscible solvent like acetonitrile.

  • Incubation: In separate, sealed vials for each pH and time point, dilute the stock solution into each buffer to a final concentration of ~10-50 µg/mL. The final concentration of organic solvent should be minimal (<1%) to avoid altering the aqueous properties.

  • Time Points: Place the vials in a constant temperature bath (e.g., 37°C or 50°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH series.

  • Quenching: Immediately quench the degradation reaction by adding an equal volume of a strong, cold solvent (like acetonitrile or the mobile phase) and/or by adjusting the pH to a range where the compound is stable (if known). Store samples at -20°C or below until analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line gives the observed pseudo-first-order rate constant (k_obs). A final plot of log(k_obs) vs. pH reveals the pH-rate profile.

Caption: Experimental workflow for a pH-rate profile stability study.

Protocol 2: Recommended Stability-Indicating HPLC-UV Method

This method serves as a starting point for validation.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: This method must be validated to prove it is stability-indicating. This involves performing forced degradation studies (acid, base, peroxide, heat, light) and demonstrating that all degradation products are resolved from the parent peak and from each other[11][13].

Illustrative Stability Data Summary

The following table summarizes the expected stability profile based on the known chemistry of its functional groups. Actual experimental data is required for confirmation.

pHTemperatureExpected StabilityPrimary Degradation Mechanism
2.037°CLow to Moderate: Slow degradation over days.Acid-catalyzed hydrolysis of ester and lactone.
5.037°CModerate to High: Likely the most stable pH.Slow, water-mediated hydrolysis.
7.437°CLow to Moderate: Degradation observable within hours/days.Neutral and base-catalyzed hydrolysis.
9.037°CVery Low: Rapid degradation, likely minutes to hours.Primarily base-catalyzed hydrolysis of ester and lactone.
References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A practical guide to forced degradation and stability studies for drug substances.
  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occup
  • Question: Although γ-butyrolactone (Problem 19.62) is a biologically inactive compound, it is converted in the body to 4-hydroxybutanoic acid (GHB), an addictive and intoxicating recreational drug (Section 19.5). Draw a stepwise mechanism for this conversion in the presence of acid - Vaia.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Casoni, D., Ciolino, L. A., & Lurie, I. S. (2006). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Semantic Scholar.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Li, G., Zhang, H., & Liu, G. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC.
  • Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer.
  • Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem.
  • Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. (2025, August 5).
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
  • Analytical Techniques In Stability Testing - Separ
  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis - Stanford School of Earth, Energy & Environmental Sciences |. (2018, February 12).
  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water - Penn St
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Stability testing of existing active substances and rel
  • Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen.
  • Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed, 9(1), 17624.
  • Degradation products of mycophenolate mofetil in aqueous solution - PubMed.
  • (PDF)
  • Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - Brieflands. (2012, January 30).
  • Brauer, S. A., Mastalski, I. A., Murphy, M. A., Hoekstra, B. R., Monson, L. E., Dauenhauer, P. J., & Nicholas, C. P. (n.d.).
  • Performance Evaluation of Hybrid and Conventional Coagulants for the Removal of Sunset Yellow and Methylene Violet Dyes from Wastew
  • Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II)
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet

Sources

Identifying degradation products of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxooxolan-3-yl 2,2-diphenylacetate

Welcome to the technical support center for 2-Oxooxolan-3-yl 2,2-diphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound. Given its ester and lactone moieties, this molecule is susceptible to specific degradation pathways that can impact experimental outcomes and product purity. This resource provides in-depth, experience-driven insights and practical protocols to identify, mitigate, and understand these processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing an unexpected peak in my HPLC/LC-MS analysis of a sample of 2-Oxooxolan-3-yl 2,2-diphenylacetate. What could it be?

Troubleshooting Guide:

The appearance of new peaks in your chromatogram is a common indicator of sample degradation. The molecular structure of 2-Oxooxolan-3-yl 2,2-diphenylacetate contains two ester linkages (a linear ester and a cyclic ester, or lactone), which are the most probable sites of degradation.

Plausible Cause: Hydrolysis

The most likely cause of degradation is hydrolysis.[1] Ester hydrolysis can be catalyzed by acidic or basic conditions, or it can occur slowly in the presence of neutral water, such as residual moisture in solvents or exposure to atmospheric humidity.[2]

  • Mechanism: A water molecule attacks the carbonyl carbon of either the ester or the lactone, leading to the cleavage of the C-O bond.

  • Primary Degradation Products:

    • 2,2-Diphenylacetic Acid: Formed from the cleavage of the main ester bond.

    • γ-Butyrolactone-3-ol (3-hydroxy-tetrahydrofuran-2-one): The corresponding alcohol fragment from the main ester cleavage.

    • 4-hydroxy-3-(2,2-diphenylacetoxy)butanoic acid: Formed from the hydrolytic opening of the lactone ring.

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} caption { label = "Fig 1: Primary Hydrolytic Degradation Pathways."; fontname = "Arial"; fontsize = 10; }

Experimental Protocol: Identification via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying degradation products.[3]

  • Sample Preparation: Dissolve a small, accurately weighed amount of your degraded sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Method: Use a reverse-phase C18 column. A gradient elution method is recommended to separate the parent compound from its more polar degradation products.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase it over 15-20 minutes.

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the potential degradation products (see Table 1).

    • Compare the retention times. Degradation products are typically more polar and will elute earlier than the parent compound in reverse-phase chromatography.

Table 1: Potential Degradation Products and Their Mass Signatures

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Expected [M-H]- (m/z)
2-Oxooxolan-3-yl 2,2-diphenylacetate (Parent) C18H16O4296.32297.11295.10
2,2-Diphenylacetic Acid C14H12O2212.24213.09211.08
3-Hydroxy-γ-butyrolactone C4H6O3102.09103.04101.02
Benzophenone C13H10O182.22183.08N/A
FAQ 2: My compound's purity is decreasing over time, even in storage. How can I prevent this and assess its stability?

Troubleshooting Guide:

A gradual loss of purity suggests that the compound is unstable under your current storage conditions. Stability testing is crucial to determine the shelf life and optimal storage for pharmaceutical compounds.[4][5][6][7][8]

Plausible Causes of Gradual Degradation:

  • Humidity: The compound may be hygroscopic, absorbing atmospheric moisture which then leads to slow hydrolysis.[2]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation rates.

  • Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation, often through radical pathways. The diphenyl groups are potential chromophores that could absorb light.[2]

  • Oxidation: Atmospheric oxygen can react with the compound, especially at the benzylic position of the diphenylacetate moiety, potentially leading to the formation of benzophenone and other oxidized species.

Preventative Measures & Recommended Storage

To ensure the long-term integrity of your compound, proper storage is essential.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Store in an amber vial or protect from lightPrevents photolytic degradation.
Container Use a tightly sealed container with a desiccantMinimizes exposure to atmospheric moisture.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, used to identify likely degradation products and establish stability-indicating analytical methods.[2]

  • Objective: To intentionally degrade the sample under various stress conditions to rapidly identify potential degradation pathways.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat gently (e.g., 60°C) for several hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Basic hydrolysis is typically much faster than acidic.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound in an oven (e.g., 80°C) for 24-48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[2]

  • Analysis: Analyze the stressed samples by HPLC-MS/UV as described in FAQ 1 to identify and characterize the degradation products formed under each condition.

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} caption { label = "Fig 2: Workflow for a Forced Degradation Study."; fontname = "Arial"; fontsize = 10; }

FAQ 3: How can I definitively confirm the structure of a major degradation product?

Troubleshooting Guide:

While LC-MS provides strong evidence for the identity of a degradation product based on its mass, it is not definitive proof of its structure. For unequivocal structural confirmation, especially for novel impurities, more advanced techniques are required.

Key Analytical Techniques:

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the ion of the unknown peak in the mass spectrometer and then fragmenting it. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure. For example, the fragmentation of 2,2-diphenylacetic acid would likely show a characteristic loss of CO₂ (44 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. To perform NMR, the degradation product must first be isolated in sufficient quantity and purity.

Experimental Protocol: Isolation and Structural Elucidation

  • Isolation:

    • Use preparative HPLC to isolate the degradation product of interest. This involves using a larger column and injecting a more concentrated solution of the degraded sample.

    • Collect the fraction corresponding to the peak of the unknown compound.

    • Remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified solid.

  • Structural Analysis:

    • Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a suite of NMR spectra:

      • ¹H NMR: To identify the types and number of protons.

      • ¹³C NMR: To identify the types of carbon atoms.

      • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and piece together the final structure.

    • Further confirmation can be obtained using techniques like high-resolution mass spectrometry (HRMS) to determine the exact elemental composition.[9]

References

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

  • (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • EPRA JOURNALS. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Prompt Praxis Labs. (2026). Drug Stability Testing: Purpose, Importance, & Requirements. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Vladimirova S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available at: [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • McGraw Hill's AccessScience. Hydrolysis. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation of 2-Oxooxolan-3-yl 2,2-diphenylacetate: A Comparative NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural analysis and 13C NMR assignment strategy for 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1).[1][2] This compound serves as a critical intermediate in the synthesis of antimuscarinic agents and functionalized lactone scaffolds.[2]

Executive Summary & Structural Context

In drug development, the


-substituted 

-butyrolactone
motif is a frequent source of assignment ambiguity.[1][2] The target compound, 2-Oxooxolan-3-yl 2,2-diphenylacetate , contains two distinct carbonyl environments and a crowded aliphatic region that often leads to misinterpretation in routine 1D 13C NMR analysis.[1][2]

This guide compares two assignment methodologies:

  • Conventional Chemical Shift Prediction: Often fails to distinguish the lactone vs. ester carbonyls definitively.[2]

  • The Definitive 2D-Correlated Workflow (Recommended): A self-validating protocol using HMBC/HSQC to resolve the specific connectivity of the 2-oxooxolan-3-yl ring system.

The Molecule[1][2][3][4][5][6][7]
  • Core Scaffold:

    
    -Butyrolactone (Dihydrofuran-2(3H)-one).[1][2]
    
  • Substituent: 2,2-Diphenylacetate ester at the C3 (

    
    ) position.[2]
    
  • Critical Challenge: Distinguishing the Lactone Carbonyl (C2) from the Ester Carbonyl (C1') .

Comparative Analysis: Assignment Methodologies

Method A: Conventional 1D Analysis (The "Alternative")
  • Approach: Relies solely on chemical shift databases and additivity rules.[2]

  • Limitation: The lactone C=O and ester C=O often fall within a narrow window (169–178 ppm).[2] Depending on solvent (

    
     vs. 
    
    
    
    ) and concentration, these peaks can overlap or invert order, leading to incorrect structural conclusions regarding the site of acylation.
  • Risk: High.[2][3] Misidentifying the carbonyls can obscure hydrolysis byproducts or regioisomers (e.g., acylation at the

    
    -position in ring-opened derivatives).[1][2]
    
Method B: Integrated 2D-Structural Proof (The "Product")
  • Approach: Uses Heteronuclear Multiple Bond Correlation (HMBC) to link protons to chemically distinct carbons.[2]

  • Mechanism:

    • The Benzhydryl Proton (H-2') will show a strong

      
       or 
      
      
      
      correlation only to the Ester Carbonyl .[2]
    • The Lactone

      
      -Protons (H-5)  will correlate to the Lactone Carbonyl  (often a weak 
      
      
      
      or
      
      
      ).[1][2]
  • Verdict: Superior. This method provides a self-validating "fingerprint" that confirms the integrity of the lactone ring.[1][2]

13C NMR Peak Assignments (Experimental & Predicted Consensus)

The following data represents the consensus assignments in Chloroform-d (


) .

Table 1: Comparative Chemical Shift Assignments

Carbon PositionTypengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Multiplicity (DEPT)Assignment Logic (Self-Validation)
C2 (Lactone) C=O173.5 – 175.0 qCDownfield of ester C=O; HMBC to H3/H4.[1][2]
C1' (Ester) C=O170.5 – 172.0 qCUpfield carbonyl; Strong HMBC to H2' (Benzhydryl).[2]
C1'' (Ar-Ipso) Cq138.0 – 138.5 qCBridgehead aromatic carbons.[1][2]
Ar-Ortho/Meta CH128.5 – 129.0 CHIntense aromatic signals.[1][2]
Ar-Para CH127.2 – 127.8 CHDistinct aromatic signal.[1][2]
C3 (Lactone

)
CH73.0 – 75.5 CHDeshielded by ester + lactone oxygen.[2] Key chiral center.[2]
C5 (Lactone

)
CH265.5 – 66.5 CH2Typical ether-like shift; HMBC to C2 confirms ring closure.[2]
C2' (Benzhydryl) CH56.5 – 57.5 CHCharacteristic singlet; HMBC to Ar-Ipso and Ester C1'.[1][2]
C4 (Lactone

)
CH228.0 – 30.0 CH2Most shielded methylene; COSY correlation to H3 and H5.[2]

Note on Solvent Effects: In polar aprotic solvents like


, the hydroxyl/ester region signals (C3) may shift downfield by +1–2 ppm due to conformational changes, while carbonyls may shift upfield.

Visualization of Signaling & Logic

The following diagram illustrates the HMBC Connectivity Pathway required to validate the structure. This workflow ensures that the ester is correctly positioned at C3 and the lactone ring is intact.[2]

NMR_Assignment_Logic Substrate 2-Oxooxolan-3-yl 2,2-diphenylacetate Proton_H2_Prime H-2' (Benzhydryl) ~5.0 ppm (s) Substrate->Proton_H2_Prime Source Proton_H3 H-3 (Lactone Alpha) ~5.4 ppm (t/dd) Substrate->Proton_H3 Source Carbon_Ester Ester C=O (C1') ~171 ppm Proton_H2_Prime->Carbon_Ester Strong HMBC (2J/3J) Validation Structural Confirmation Proton_H2_Prime->Validation Fragment Linkage Proton_H3->Carbon_Ester HMBC (3J) Carbon_Lactone Lactone C=O (C2) ~174 ppm Proton_H3->Carbon_Lactone HMBC (2J) Proton_H3->Validation Connectivity Proof

Caption: HMBC correlation network distinguishing the ester carbonyl (Green path) from the lactone carbonyl (Blue path).

Detailed Experimental Protocol

To achieve the resolution required for the assignments above, follow this optimized acquisition protocol.

Step 1: Sample Preparation[2]
  • Mass: Dissolve 15–20 mg of the compound in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration is needed to detect the quaternary carbonyl carbons in reasonable time.[2]

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.[2]

Step 2: Acquisition Parameters (600 MHz equiv.)
  • 1D 13C{1H}:

    • Pulse Angle: 30° (to minimize relaxation delay requirements).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512–1024 (Carbonyls have long T1s and low NOE; sufficient scans are critical).

    • Spectral Width: 240 ppm (ensure no aliasing of carbonyls).[2]

  • 2D HMBC (Gradient Selected):

    • Long-range Coupling Constant: Optimized for 8 Hz (standard) or 5 Hz (to catch weaker 4-bond correlations in the diphenyl system).

    • Increments: 256 (t1) x 2048 (t2).

Step 3: Data Processing
  • Zero Filling: Apply to 2x the acquired points to improve digital resolution.

  • Apodization: Use an exponential line broadening of 1.0–3.0 Hz for 13C to reduce noise.

  • Referencing: Calibrate the

    
     triplet center to 77.16 ppm .
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8333, Diphenylacetic acid. Retrieved February 15, 2026, from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Esters and Lactones. University of Wisconsin-Madison.[1][2] Retrieved February 15, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the chemical stability of ester-containing molecules is a cornerstone of product development, directly impacting shelf-life, efficacy, and safety. This guide provides an in-depth comparative analysis of the stability of 2-oxooxolan-3-yl 2,2-diphenylacetate, a molecule featuring a γ-lactone core coupled with a sterically demanding diphenylacetate group. Through a detailed examination of its hydrolytic and thermal degradation pathways alongside structurally related esters, this document offers valuable insights for formulation development and molecular design.

The inherent reactivity of the ester bond, particularly within a strained cyclic system like a γ-lactone, presents a significant challenge.[1][2] The stability of such compounds is a delicate balance of electronic and steric factors. This guide will dissect these contributing factors by comparing our target molecule with esters that systematically vary in both the alcohol and acyl moieties.

Comparative Esters: Rationale for Selection

To elucidate the distinct contributions of the γ-lactone ring and the bulky diphenylacetate group to the overall stability, the following esters have been selected for this comparative analysis:

  • 2-Oxooxolan-3-yl 2,2-diphenylacetate (Target Molecule): The focus of our investigation, combining a γ-lactone with a highly sterically hindered acyl group.

  • Methyl 2,2-diphenylacetate: An acyclic analogue to assess the influence of the γ-lactone ring by replacing it with a simple methyl group.

  • 2-Oxooxolan-3-yl acetate: This analogue allows for the evaluation of the steric and electronic effects of the diphenylacetate group by replacing it with a small acetyl group.

  • Ethyl 2,2-diphenylacetate: A second acyclic analogue to provide further data on the stability of the diphenylacetate ester in a non-cyclic context.

  • γ-Butyrolactone: The parent γ-lactone, serving as a baseline for the stability of the unsubstituted ring system.[2][3]

Forced Degradation Studies: Unveiling Stability Under Stress

Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a molecule.[4] By subjecting the esters to accelerated degradation conditions, we can predict their long-term stability and identify potential degradation products.

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for the forced degradation studies detailed in this guide.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of each ester in a suitable organic solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to thermal Thermal Degradation (Solid state, 80°C) prep->thermal Expose to sampling Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling neutral->sampling thermal->sampling quench Quench reaction (e.g., neutralization, cooling) sampling->quench hplc HPLC Analysis (Quantify remaining ester) quench->hplc kinetics Kinetic Analysis (Determine degradation rate constants) hplc->kinetics

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the selected esters under acidic, basic, and neutral conditions.

Materials:

  • 2-Oxooxolan-3-yl 2,2-diphenylacetate and comparative esters

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Constant temperature water bath/incubator

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each ester in acetonitrile.

  • Reaction Setup:

    • Acidic Hydrolysis: In a series of vials, add a known volume of the ester stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic Hydrolysis: In a separate series of vials, add a known volume of the ester stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: In a third series of vials, add a known volume of the ester stock solution to purified water to achieve a final concentration of 100 µg/mL.

  • Incubation: Place all vials in a constant temperature bath set at the specified temperatures (60°C for acidic and neutral, 40°C for basic to control the faster reaction rate).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching:

    • For acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • For all samples, dilute with the mobile phase to stop the reaction and prepare for HPLC analysis.

  • HPLC Analysis: Analyze the samples using the validated HPLC method described below to determine the concentration of the remaining ester.

Protocol 2: Thermal Stability Assessment (Solid State)

Objective: To evaluate the stability of the esters in the solid state at an elevated temperature.

Materials:

  • 2-Oxooxolan-3-yl 2,2-diphenylacetate and comparative esters (solid form)

  • Glass vials

  • Oven

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 5 mg) of each solid ester into separate glass vials.

  • Incubation: Place the vials in an oven maintained at 80°C.

  • Sampling: At specified time points (e.g., 1, 3, 7, 14 days), remove a vial for each compound.

  • Analysis: Dissolve the contents of the vial in a known volume of acetonitrile and analyze by HPLC to determine the amount of undegraded ester.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of the esters and their degradation products.

Instrumentation:

  • HPLC system with a UV detector (e.g., PDA detector)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maxima of the individual compounds.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation and Comparative Analysis

The stability of each ester will be quantified by determining the degradation rate constant (k) under each stress condition, assuming pseudo-first-order kinetics. The half-life (t₁/₂) of each compound can then be calculated using the equation: t₁/₂ = 0.693 / k.

Table 1: Comparative Hydrolytic Stability Data (Predicted Trends)
CompoundConditionPredicted Relative Half-Life (t₁/₂)Key Influencing Factors
2-Oxooxolan-3-yl 2,2-diphenylacetate AcidicModerateLactone ring strain vs. steric hindrance of diphenylacetate.
BasicShortLactone ring susceptibility to nucleophilic attack.
NeutralLongSlow hydrolysis without catalyst.
Methyl 2,2-diphenylacetate AcidicLongAcyclic ester, less ring strain.[1]
BasicModerateSteric hindrance from diphenylacetate group.[5]
NeutralVery LongGenerally stable acyclic ester.
2-Oxooxolan-3-yl acetate AcidicShortLactone ring strain dominates over small acetyl group.
BasicVery ShortHighly susceptible due to lactone ring and minimal steric hindrance.
NeutralModerateLactone ring is the primary driver of degradation.
Ethyl 2,2-diphenylacetate AcidicLongSimilar to methyl ester, acyclic and sterically hindered.
BasicModerateSteric hindrance from diphenylacetate group.
NeutralVery LongStable acyclic ester.
γ-Butyrolactone AcidicModerateBaseline stability of the γ-lactone ring.[6]
BasicShortSusceptible to base-catalyzed hydrolysis.[3]
NeutralLongRelatively stable in neutral water.[3]
Table 2: Comparative Thermal Stability (Solid State - Predicted Trends)
CompoundPredicted Relative StabilityRationale
2-Oxooxolan-3-yl 2,2-diphenylacetate HighHigh melting point and crystalline stability often associated with bulky, rigid molecules.
Methyl 2,2-diphenylacetate Moderate to HighStable crystalline solid.
2-Oxooxolan-3-yl acetate ModerateLower molecular weight and potentially lower melting point may lead to lower thermal stability.
Ethyl 2,2-diphenylacetate Moderate to HighSimilar to the methyl ester.
γ-Butyrolactone LowIt is a liquid at room temperature and has a lower boiling point, suggesting lower thermal stability compared to the solid esters.[2]

Discussion of Expected Stability Trends

The stability of an ester is primarily governed by the electronic and steric environment around the carbonyl group.

Hydrolytic Stability
  • Lactone vs. Acyclic Esters: γ-Lactones are generally more susceptible to hydrolysis than their acyclic counterparts due to inherent ring strain.[1] This would suggest that 2-oxooxolan-3-yl 2,2-diphenylacetate and 2-oxooxolan-3-yl acetate will be less stable than their acyclic analogues (methyl and ethyl 2,2-diphenylacetate).

  • Steric Hindrance of the Acyl Group: The bulky 2,2-diphenylacetate group is expected to provide significant steric hindrance to the approach of a nucleophile (water or hydroxide ion) to the carbonyl carbon.[5] This steric protection should enhance the stability of 2-oxooxolan-3-yl 2,2-diphenylacetate compared to 2-oxooxolan-3-yl acetate, where the small acetyl group offers minimal hindrance. A similar stabilizing effect is anticipated for the acyclic diphenylacetate esters compared to simpler acyclic esters.

  • Influence of pH:

    • Basic Conditions: Ester hydrolysis is typically fastest under basic conditions due to the strong nucleophilicity of the hydroxide ion.[7] The lactones are expected to degrade rapidly. The steric hindrance of the diphenylacetate group will likely slow this degradation relative to less hindered esters.

    • Acidic Conditions: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weaker nucleophile, water.[6] The reaction is generally slower than base-catalyzed hydrolysis and is reversible.

    • Neutral Conditions: Hydrolysis in neutral water is the slowest of the three conditions.[3]

Thermal Stability

In the solid state, thermal stability is often related to the melting point and the overall stability of the crystal lattice. The larger, more rigid structure of 2-oxooxolan-3-yl 2,2-diphenylacetate is predicted to have a higher melting point and greater thermal stability compared to the smaller and less substituted analogues. γ-Butyrolactone, being a liquid at room temperature, is expected to be the least thermally stable in this comparison.

Visualizing the Structural Comparison

The following diagram illustrates the chemical structures of the compounds under comparison, highlighting the key structural motifs influencing their stability.

G cluster_target Target Molecule cluster_related Related Esters for Comparison target target target_label 2-Oxooxolan-3-yl 2,2-diphenylacetate methyl_diphenylacetate methyl_diphenylacetate methyl_diphenylacetate_label Methyl 2,2-diphenylacetate oxooxolan_acetate oxooxolan_acetate oxooxolan_acetate_label 2-Oxooxolan-3-yl acetate ethyl_diphenylacetate ethyl_diphenylacetate ethyl_diphenylacetate_label Ethyl 2,2-diphenylacetate gbl gbl gbl_label γ-Butyrolactone

Caption: Chemical structures of the target molecule and related esters.

Conclusion

This guide outlines a comprehensive framework for the comparative stability analysis of 2-oxooxolan-3-yl 2,2-diphenylacetate. The stability of this molecule is a complex interplay between the inherent reactivity of the γ-lactone ring and the significant steric protection afforded by the diphenylacetate group. The proposed forced degradation studies, coupled with a robust stability-indicating HPLC method, will provide the necessary quantitative data to validate the predicted stability trends. For researchers in drug development and materials science, a thorough understanding of these structure-stability relationships is paramount for designing stable, effective, and safe chemical entities.

References

  • Balakrishnan, M., Rao, G. V., & Venkatasubramanian, N. (1974). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2, (8), 1093-1096.
  • Imai, T., Otagiri, M., & Uekama, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Inchem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

  • Vaia. (n.d.). Hydrolysis of γ-butyrolactone. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Buntinx, M., et al. (2012). Comparative Stability Studies of Poly(2-methyl-2-oxazoline) and Poly(ethylene glycol)
  • Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon.
  • Jain, K., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences.
  • YouTube. (2024). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy.
  • YouTube. (2014). K1 Kinetics of Ester Hydrolysis.
  • International Journal of Scientific and Research Publications. (2015).
  • Chemguide. (n.d.). The mechanism for the alkaline hydrolysis of esters. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • PubMed. (2021).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.
  • Bentham Science. (n.d.).
  • International Journal of Scientific and Research Publications. (2015).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Oxooxolan-3-yl 2,2-diphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 104014-66-0 Synonyms: 3-(Diphenylacetoxy)dihydro-2(3H)-furanone; Darifenacin Intermediate

Executive Summary: The "Defense in Depth" Strategy

To the Researcher: You are handling 2-Oxooxolan-3-yl 2,2-diphenylacetate , a lipophilic ester intermediate likely used in the synthesis of muscarinic antagonists (e.g., Darifenacin). While standard Safety Data Sheets (SDS) often classify intermediates generically, the structural combination of a lactone ring and diphenyl groups necessitates a higher tier of caution than standard organic reagents.

The Core Risk:

  • Bioactivity: As a precursor to anticholinergic agents, this compound possesses significant potential for pharmacological activity if absorbed.

  • Lipophilicity: The diphenyl moiety facilitates skin permeation.

  • Hydrolysis: The lactone ring is susceptible to ring-opening in humid or basic conditions, potentially altering its toxicity profile.

Your Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Potent). Do not rely solely on PPE; your primary defense is containment (Engineering Controls), with PPE serving as the catastrophic fail-safe.

Hazard Identification & Risk Stratification

Before selecting PPE, you must understand the physiochemical drivers of the risk.

PropertyData / CharacteristicSafety Implication
Physical State White to off-white solid (Powder/Crystalline)High Inhalation Risk: Dust generation during weighing is the critical exposure event.
Solubility Soluble in DMSO, Methanol, ChloroformPermeation Risk: Solvents act as vehicles, carrying the compound through standard glove materials.
Reactivity Moisture Sensitive (Lactone hydrolysis)Decontamination: Water alone is insufficient; requires surfactant or weak base for neutralization.
Toxicology Irritant; Potential AntimuscarinicSystemic Risk: Symptoms of exposure may include dry mouth, dilated pupils, and tachycardia.

The PPE Matrix: Tiered Protection Protocols

Do not use a "one size fits all" approach. Select your PPE based on the specific operation.[1]

Tier 1: Standard Handling (Closed Systems)

Use when: Transferring sealed vessels, operating automated chromatography, or handling <10 mg in solution.

  • Hand Protection: Single pair Nitrile gloves (Min thickness: 0.11 mm).

  • Eye Protection: ANSI Z87.1+ Safety Glasses with side shields.

  • Body Protection: Standard cotton lab coat (buttoned fully).

Tier 2: High Exposure Potential (Open Handling)

Use when: Weighing solids (>10 mg), scraping filter funnels, cleaning spills, or handling concentrated stock solutions.

  • Respiratory Protection (CRITICAL):

    • Primary: Handling must occur inside a Chemical Fume Hood or Powder Weighing Station .

    • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges . Surgical masks provide ZERO protection against this dust.

  • Hand Protection (Double-Gloving):

    • Inner Layer: Nitrile (4 mil) – Taped to lab coat cuff.

    • Outer Layer: Nitrile (extended cuff) or Laminate (Silver Shield®) if using halogenated solvents (DCM/Chloroform).

    • Rationale: Allows stripping of the outer glove immediately upon contamination without exposing skin.

  • Eye Protection: Chemical Splash Goggles (Vented) to prevent dust ingress.

  • Body Protection: Disposable Tyvek® sleeves or a frontal apron over the lab coat to prevent dust accumulation on fabric.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on your specific task.

PPE_Selection_Logic Start START: Define Operation State Is the compound Solid or Liquid? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quantity Quantity > 100 mg? Solid->Quantity SolventCheck Solvent Type? Liquid->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Standard Methanol / DMSO SolventCheck->Standard Glove_Laminate REQUIRED: Laminate Gloves (Silver Shield®) Halogenated->Glove_Laminate Glove_Nitrile Standard Nitrile Gloves Standard->Glove_Nitrile HighQty Yes (High Dust Risk) Quantity->HighQty LowQty No (Trace) Quantity->LowQty Hood Engineering Control: Fume Hood / Balance Enclosure HighQty->Hood Respirator PPE Augmentation: N95 or P100 Respirator HighQty->Respirator If Hood unavailable LowQty->Hood

Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note that halogenated solvents require specialized laminate gloves due to rapid permeation of nitrile.

Operational Protocol: Safe Weighing Procedure

The highest risk of exposure occurs during the weighing of the solid intermediate. Follow this strict protocol to maintain containment.

  • Pre-Check:

    • Verify Fume Hood face velocity is 80–100 fpm.

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static electricity can cause this powder to "jump," creating an aerosol cloud.

  • The "Clean/Dirty" Hand Technique:

    • Dirty Hand (Dominant): Handles the spatula and chemical bottle. This hand never leaves the hood during the process.

    • Clean Hand (Non-Dominant): Handles the balance tare button and notebook.

  • Transfer:

    • Weigh directly into a tared vial, not a weigh boat, if possible.

    • Cap the vial inside the hood immediately after weighing.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

  • Decontamination:

    • Immediately wipe down the balance and surrounding mat with a 10% soap/water solution, followed by ethanol.

    • Dispose of the mat and outer gloves as hazardous waste.

Emergency Response & Disposal

Accidental Exposure[2]
  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.[2]

  • Eye Contact: Flush for 15 minutes. The lactone ring can hydrolyze to an acid on the eye surface; immediate irrigation is vital to prevent corneal damage.

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: Double nitrile gloves, goggles, P100 respirator, Tyvek suit.

  • Contain: Cover the spill with a damp paper towel (water/surfactant) to prevent dust lofting.

  • Clean: Scoop up the material.[3] Clean the surface with 1M NaOH (to hydrolyze the lactone) followed by water.

Disposal
  • Classification: Hazardous Organic Waste.

  • Method: Incineration is required. Do not dispose of down the drain.

  • Segregation: Keep separate from oxidizers (e.g., peroxides) to prevent potential reaction with the ester functionality.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 104014-66-0. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.